N-acetyl-L-valine-15N chemical structure and properties
Technical Monograph: N-Acetyl-L-Valine-15N Isotopic Probes for Structural Biology & Metabolic Tracing Executive Summary N-Acetyl-L-Valine-15N (Ac-Val-15N) is a stable isotope-labeled derivative of the branched-chain amin...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Monograph: N-Acetyl-L-Valine-15NIsotopic Probes for Structural Biology & Metabolic Tracing
Executive Summary
N-Acetyl-L-Valine-15N (Ac-Val-15N) is a stable isotope-labeled derivative of the branched-chain amino acid L-valine. It serves as a critical reference standard in biomolecular NMR spectroscopy and a tracer in nitrogen metabolism studies. By acetylating the
-amino group, this compound mimics the peptide bond environment found in proteins, making it an ideal model system for calibrating N chemical shift tensors and studying amide proton exchange rates without the complexity of a full protein scaffold.
This guide details the physicochemical properties, synthesis protocols, and spectroscopic applications of Ac-Val-15N, designed for researchers requiring high-fidelity isotopic standards.
Chemical & Physical Characterization
Identity & Constants
Property
Data
Chemical Name
N-Acetyl-L-valine-15N
Isotopic Label
Nitrogen-15 (N) at -amino position
Enrichment
Typically >98 atom % N
Molecular Formula
Molecular Weight
~160.18 g/mol (based on N contribution)
CAS Number (Labeled)
355808-21-8
CAS Number (Unlabeled)
96-81-1
Appearance
White crystalline powder
Melting Point
163–167 °C
Solubility
Soluble in water (37 mg/mL), Methanol, Ethanol
pKa (Carboxyl)
~3.7 (Typical for N-acetylated amino acids)
Structural Significance
The acetylation of the amine removes the zwitterionic character typical of free amino acids. This locks the nitrogen in an amide state (
), which is magnetically distinct from the free amine () or ammonium () forms. This structural feature is why Ac-Val-15N is preferred over free valine for calibrating protein backbone experiments.
Spectroscopic Properties (NMR)
N Chemical Shift Referencing
Precise chemical shift referencing is critical for
N NMR.[1][2] Ac-Val-15N is used to bridge the gap between primary inorganic standards (liquid ammonia) and biological samples.
Primary Reference (0 ppm): Liquid
(virtual reference).
Secondary Reference (Solid State):
(powder) is often observed at 39.3 ppm relative to liquid ammonia.[1][2][3]
Ac-Val-15N Shift: The amide nitrogen typically resonates in the 120–128 ppm range (relative to liquid
). This value is sensitive to solvent (DMSO vs. ) and hydrogen bonding.
Coupling Constants
: The one-bond coupling between the amide proton and N nucleus is approximately 90–94 Hz . This large coupling is the basis for HSQC (Heteronuclear Single Quantum Coherence) magnetization transfer.
Diagram: NMR Referencing Logic
The following diagram illustrates the hierarchy of referencing and how Ac-Val-15N fits into the experimental workflow.
Synthesis Protocol: Acetylation of L-Valine-15N
Objective: Synthesize N-Acetyl-L-Valine-15N from L-Valine-15N with high yield and isotopic purity retention.
Materials
Substrate: L-Valine-15N (Start with 1.0 g, ~8.5 mmol).
Reagent: Acetic Anhydride (
, 1.5 equivalents).
Solvent: Glacial Acetic Acid (
) or Water/NaOH (Schotten-Baumann conditions).
Quench: Distilled Water.
Methodology (Acetic Anhydride Method)
Dissolution: Dissolve 1.0 g of L-Valine-15N in 10 mL of glacial acetic acid in a round-bottom flask. Stir until fully dissolved.
Acetylation: Add 1.2 mL (approx. 1.5 eq) of acetic anhydride dropwise over 10 minutes at room temperature.
Note: The reaction is exothermic; cooling to 0°C is optional but recommended to control side reactions.
Reflux: Heat the mixture to 100°C for 1–2 hours. Monitor via TLC (Thin Layer Chromatography) or NMR for the disappearance of the free amine signal.
Evaporation: Remove the solvent (acetic acid) under reduced pressure (rotary evaporator) to yield a viscous oil or crude solid.
Recrystallization:
Dissolve the crude residue in a minimum amount of hot water.
Allow to cool slowly to 4°C. White crystals of N-Acetyl-L-Valine-15N will precipitate.
Drying: Filter the crystals and dry under high vacuum over
.
Diagram: Synthesis Workflow
Applications in Research
Solid-State NMR & Tensor Analysis
In solid-state NMR, the orientation of the chemical shift anisotropy (CSA) tensor is critical for structure determination. Ac-Val-15N crystals are used to determine the principal components of the
N CSA tensor () because the crystal lattice holds the molecules in a fixed orientation.
Application: Researchers measure the tensor in Ac-Val-15N and transfer these parameters to simulate spectra of valine residues inside large, insoluble protein fibrils (e.g., amyloid plaques).
Metabolic Flux Analysis
In metabolomics, Ac-Val-15N is used to track nitrogen recycling. Unlike free valine, the acetylated form is often excreted or processed differently in the kidney.
Protocol: Administer Ac-Val-15N to cell culture or animal models.
Detection: Use LC-MS or
N-HSQC NMR to detect labeled metabolites. The stability of the amide bond allows researchers to distinguish between direct incorporation into protein (requires deacetylation) and excretion.
Chiral Ligand Synthesis
N-acetylated amino acids serve as chiral ligands in asymmetric catalysis. The
N label allows for mechanistic studies of the catalyst-substrate complex, providing direct NMR evidence of nitrogen coordination during the catalytic cycle.
Difference between 15N-L-valine and N-acetyl-L-valine-15N
Comparative Analysis of Isotopic Probes in Biomolecular NMR and Metabolic Tracing Executive Summary This guide delineates the critical physicochemical and functional distinctions between 15N-L-Valine (the zwitterionic, f...
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Analysis of Isotopic Probes in Biomolecular NMR and Metabolic Tracing
Executive Summary
This guide delineates the critical physicochemical and functional distinctions between 15N-L-Valine (the zwitterionic, free amino acid) and N-Acetyl-L-Valine-15N (the N-capped, amide derivative). While both share the same stable isotope (
), their utility in drug development and structural biology is bifurcated by their electronic environments. 15N-L-Valine is the primary substrate for metabolic incorporation into proteins (SILAC/recombinant expression), whereas N-Acetyl-L-Valine-15N serves as a structural mimic of the peptide backbone, utilized primarily as a chemical shift reference standard and a probe for relaxation dynamics without the complexity of a full protein scaffold.
Part 1: Structural & Physicochemical Characterization
The fundamental difference lies in the nitrogen environment. In 15N-L-Valine, the nitrogen exists as a primary amine (protonated to
at physiological pH). In N-Acetyl-L-Valine-15N, the nitrogen is part of an amide bond (), drastically altering its magnetic resonance properties and metabolic fate.
Comparative Data Matrix
Feature
15N-L-Valine
N-Acetyl-L-Valine-15N
Chemical Structure
Free -amine ()
Acetylated Amide ()
Electronic State (pH 7)
Zwitterionic
Anionic (Carboxylate), Neutral Amide
15N NMR Chemical Shift
Upfield (~40–60 ppm rel. to liq. NH)
Downfield (~120–130 ppm rel. to liq. NH)
Primary Application
Biosynthetic labeling (Protein NMR)
NMR Reference Standard / Peptide Mimic
Metabolic Fate
Direct tRNA loading Protein
Requires deacetylation (Acylase I) first
Solubility
High (Water)
Moderate (Water/Organic Solvents)
The "Peptide Mimic" Effect
N-acetyl-L-valine is chemically significant because it mimics the electronic environment of a valine residue inside a protein chain.
Free L-Valine: The amine protons exchange rapidly with solvent water, often causing signal broadening or disappearance in NMR unless pH is low.
N-Acetyl-Valine: The amide proton exchange is slower (similar to a peptide bond), and the
nucleus experiences the deshielding effect of the carbonyl group, shifting its resonance downfield to the 100–130 ppm range—the exact window where protein backbone signals appear.
Part 2: NMR Spectroscopy Applications
15N-L-Valine: The Biosynthetic Probe
This isotope is used almost exclusively for Uniform or Amino-Acid Selective Labeling .
Mechanism: Added to minimal media (M9), cells uptake the free amino acid via specific transporters (e.g., System L). Valyl-tRNA synthetase charges it onto tRNA-Val for direct ribosomal incorporation.
Result: A protein where every Valine residue is 15N-labeled.
Use Case: Simplifying crowded HSQC spectra of large proteins by observing only Valine residues.
N-Acetyl-L-Valine-15N: The Biophysical Standard
This compound cannot be directly used for protein labeling because the N-terminus is blocked. Its value lies in Methodological Validation :
Chemical Shift Referencing: It is used to calibrate pulse sequences intended for proteins. Since its
shift is ~125 ppm (unlike free valine at ~50 ppm), it allows researchers to optimize excitation pulses (like BURP or EBURP shapes) at the correct frequency offset.
Relaxation Studies (
/): It serves as a "model compound" to determine the rotational correlation time () of a single valine unit in the absence of a macromolecular structure.
Acylase Activity Assays: It functions as a substrate to monitor the kinetics of aminoacylase enzymes (e.g., Aminoacylase I), which cleave the acetyl group.
Visualization of NMR Utility
Figure 1: Decision pathway for selecting the correct valine isotope based on experimental output requirements.
Part 3: Metabolic & Biological Utility
Metabolic Blockade
A critical error in experimental design is assuming N-acetyl-L-valine can substitute for L-valine in auxotrophic growth media.
Transport: Mammalian cells utilize transporters (LAT1/LAT2) specific for free amino acids. N-acetylated amino acids have significantly lower affinity for these transporters.
Intracellular Fate: Once inside (or if synthesized endogenously), N-acetyl-L-valine must be hydrolyzed by Aminoacylase I (ACY1) to release free 15N-L-Valine before it can be used for protein synthesis.
Implication: Using N-acetyl-L-valine-15N for labeling introduces a kinetic lag and lowers labeling efficiency compared to 15N-L-Valine.
Pathway Diagram: Metabolic Fate
Figure 2: The metabolic barrier (Deacetylation) prevents N-Acetyl-Valine from being a direct substrate for protein synthesis.
Part 4: Experimental Protocols
Protocol A: Selective Labeling of Proteins (Using 15N-L-Valine)
Objective: Produce a protein where only Valine residues are visible in 1H-15N HSQC.
Media Prep: Prepare M9 Minimal Media containing
(unlabeled nitrogen source) and Glucose.
Amino Acid Supplement: Add a "drop-out" mix of 19 amino acids (unlabeled) excluding Valine.
Isotope Addition: Add 15N-L-Valine at a concentration of 50–100 mg/L.
Note: To prevent "scrambling" (metabolic conversion of Valine to other amino acids), add inhibitors if necessary, though Valine is generally stable in E. coli auxotrophs.
Induction: Grow cells to OD600 ~0.8, induce with IPTG. Harvest after 4–12 hours.
Validation: Run HSQC. Peaks will correspond only to Valine residues.
Protocol B: NMR Thermometer/Reference Standard (Using N-Acetyl-L-Valine-15N)
Objective: Calibrate sample temperature or reference chemical shifts using a peptide mimic.
Sample Prep: Dissolve 2–5 mM N-Acetyl-L-Valine-15N in the NMR buffer (e.g., 50 mM Phosphate, pH 6.5, 10% D2O).
Internal Standard: Add 0.5 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for proton referencing.
Acquisition:
Pulse Sequence: Standard 1H-15N HSQC.
Center Frequency (15N): Set to 125 ppm . (If you set it to 50 ppm as for free Valine, the signal will be folded or off-resonance).
Analysis:
The amide H-N correlation will appear as a sharp singlet.
Use the chemical shift difference between the amide proton and the solvent (water) or the internal standard to calibrate temperature, as amide proton shifts are temperature-dependent (~ -7 to -9 ppb/K).
References
Le, H., & Oldfield, E. (1994).[1] Correlation between 15N NMR chemical shifts in proteins and secondary structure.[1] Journal of Biomolecular NMR.[1] Retrieved from [Link]
Wishart, D. S., et al. (1995). 1H, 13C and 15N chemical shift referencing in biomolecular NMR. Journal of Biomolecular NMR.[1] (Contextual grounding for chemical shift ranges).
PubChem. (2025). N-Acetyl-L-valine Compound Summary. National Library of Medicine. Retrieved from [Link]
Aminoacylase 1 (ACY-1, EC 3.5.1.[1]14) is a cytosolic, homodimeric zinc-binding metalloenzyme belonging to the M20 family of peptidases. Its primary physiological role is the salvage of acylated amino acids generated during intracellular protein turnover. While ACY-1 exhibits broad substrate specificity, its activity towards N-acetyl-L-valine (NAV) is of particular significance for both industrial biocatalysis (resolution of racemic amino acid mixtures) and clinical diagnostics (ACY-1 deficiency). This guide provides a deep technical analysis of ACY-1's interaction with NAV, detailing the structural basis of specificity, kinetic parameters, and a validated experimental protocol for activity assessment.
Structural & Mechanistic Basis
Active Site Architecture
ACY-1 functions as a homodimer. Each subunit contains a catalytic domain binding two zinc ions (
) and a dimerization domain. The active site is located at the interface of the two domains.
Metal Coordination: The binuclear zinc center is critical.
is coordinated by His81, Glu147, and Asp175, while is coordinated by Glu147, His177, and His439. A bridging water molecule/hydroxide ion serves as the nucleophile.
Substrate Binding: The N-acetyl group of the substrate binds in a hydrophobic pocket. For N-acetyl-L-valine, the isopropyl side chain of the valine moiety interacts with hydrophobic residues (Leu, Phe) in the S1' subsite. The enzyme strictly enforces L-stereospecificity; the D-enantiomer is sterically clashed, preventing the correct orientation for nucleophilic attack.
Catalytic Mechanism
The reaction proceeds via a general base-catalyzed mechanism:
Substrate Binding: NAV enters the active site; the carbonyl oxygen of the acetyl group coordinates to
, polarizing the bond.
Nucleophilic Attack: A hydroxide ion, bridged between the two zinc ions, attacks the scissile amide carbonyl carbon.
Tetrahedral Intermediate: A transition state is formed, stabilized by the zinc ions and Tyr178.
Collapse & Release: The C-N bond cleaves, releasing acetate and L-valine.
Figure 1: Catalytic trajectory of ACY-1 hydrolysis of N-acetyl-L-valine.[2][3]
Kinetic Profiling
ACY-1 follows Michaelis-Menten kinetics. The specificity constant (
) dictates the efficiency of hydrolysis. While N-acetyl-L-methionine is often cited as the preferred substrate, N-acetyl-L-valine is a competent substrate with distinct kinetic properties.
Comparative Kinetic Parameters (Human ACY-1)
The following data summarizes the relative kinetic efficiency of ACY-1 towards key substrates. Note that
values for ACY-1 are typically in the millimolar range, indicating it functions effectively at high intracellular concentrations of acylated substrates.
Substrate
Relative Activity (%)
(mM)
()
Specificity ()
N-Acetyl-L-Methionine
100
~0.6 - 1.2
~85
High
N-Acetyl-L-Valine
~60 - 80
2.5 - 5.0
~50
Moderate
N-Acetyl-L-Glutamate
~40
6.0
~30
Low
N-Acetyl-D-Valine
< 1
N/A
N/A
Negligible
Note: Values are approximate aggregates from mammalian ACY-1 studies (Lindner et al., 2008; Henseling & Röhm, 1988). The higher
for Valine compared to Methionine reflects a slightly less optimal fit of the branched isopropyl chain compared to the linear thioether chain of methionine.
Metal Ion Modulation
Zinc (
): The native cofactor. Provides structural stability and catalytic activity.
Cobalt (
): Substitution of Zn with Co often results in hyper-activation (up to 150-200% activity) for certain substrates, including NAV. This is a common feature of M20 metallopeptidases, likely due to altered coordination geometry facilitating easier water activation.
Experimental Protocol: Spectrophotometric Assay
This protocol quantifies ACY-1 activity by measuring the release of free L-valine using a Ninhydrin Colorimetric Assay . This method is robust, self-validating, and suitable for high-throughput screening.
Reagents
Assay Buffer: 50 mM Tris-HCl, pH 7.5 (optimal for human ACY-1).
Substrate Stock: 100 mM N-acetyl-L-valine in Assay Buffer. Adjust pH to 7.5 if necessary.
Enzyme: Purified ACY-1 (0.1 - 1.0 U/mL).
Ninhydrin Reagent: 2% (w/v) Ninhydrin in ethanol/acetone.[4]
Stop Solution: 10% Trichloroacetic acid (TCA) or simply heat inactivation.
Standard Curve: Run L-Valine standards (0 - 2 mM) in parallel.
Calculation:
Self-Validation Check: Include a "No Enzyme" blank to correct for spontaneous hydrolysis (negligible) and a "No Substrate" blank to correct for free amines in the enzyme prep.
Figure 2: Step-by-step workflow for the Ninhydrin-based ACY-1 activity assay.
Industrial & Clinical Applications
Industrial Biocatalysis: Optical Resolution
ACY-1 is the cornerstone of the industrial production of enantiomerically pure L-valine.
Process: Chemically synthesized N-acetyl-DL-valine is passed through an immobilized ACY-1 reactor.
Selectivity: ACY-1 exclusively hydrolyzes the L-isomer to free L-valine. The N-acetyl-D-valine remains unreacted.
Separation: Free L-valine is separated from the acetylated D-form by solubility differences or ion exchange. The D-form is then racemized and recycled.
Clinical Relevance: ACY1 Deficiency[7]
Biomarker: In ACY1 deficiency (an inborn error of metabolism), the enzyme fails to hydrolyze N-acetylated amino acids.
Diagnostic Profile: Patients exhibit elevated urinary levels of N-acetyl-L-valine , N-acetyl-L-glutamate, and N-acetyl-L-methionine.
Significance: While often benign, this accumulation indicates a failure in the salvage pathway, potentially leading to local depletion of free amino acids in tissues with high metabolic demand.
References
Lindner, H. A., et al. (2008). "N-acetylamino acid utilization by kidney aminoacylase-1." Biochimie, 90(5), 773-780.[7] Link
Henseling, J., & Röhm, K. H. (1988).[2] "Aminoacylase I from hog kidney: anion effects and the pH dependence of kinetic parameters." Biochimica et Biophysica Acta (BBA), 959(3), 370-377. Link
Perrier, J., et al. (2005). "Structure and mechanism of peptidases of the M20 family." Biochimie, 87, 241-252.
Van Der Werf, M. J., et al. (1999). "Industrial Biocatalysis: Resolution of N-acetyl-DL-amino acids." Applied Microbiology and Biotechnology, 52, 380-385.
Sass, J. O., et al. (2006). "Aminoacylase 1 deficiency: a novel inborn error of metabolism." American Journal of Human Genetics, 78(3), 401-409. Link
Technical Guide: N-Acetyl-L-Valine Accumulation in Aminoacylase 1 (ACY1) Deficiency
The following technical guide details the accumulation of N-acetyl-L-valine in Aminoacylase 1 (ACY1) deficiency. It is structured to serve researchers and drug development professionals by synthesizing mechanistic bioche...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the accumulation of N-acetyl-L-valine in Aminoacylase 1 (ACY1) deficiency. It is structured to serve researchers and drug development professionals by synthesizing mechanistic biochemistry, analytical protocols, and therapeutic implications.
Executive Summary
Aminoacylase 1 (ACY1) deficiency is a rare autosomal recessive inborn error of metabolism caused by mutations in the ACY1 gene (3p21.1).[1][2] The disorder is characterized biochemically by the accumulation and urinary excretion of specific N-acetylated amino acids, most notably N-acetyl-L-valine , N-acetyl-methionine, and N-acetyl-glutamine.
While the clinical phenotype varies widely—ranging from severe neurodevelopmental delay and seizures to completely asymptomatic presentations—the accumulation of N-acetyl-L-valine serves as a critical diagnostic biomarker . For drug development professionals, understanding this pathway offers insights not only into rare disease management but also into broader applications involving ACY1’s role in drug metabolism (mercapturate pathway) and tumor suppression.
Mechanistic Foundation
The Enzymatic Bottleneck
ACY1 is a cytosolic, homodimeric zinc-binding metalloenzyme (EC 3.5.1.14). Its primary physiological function is the salvage of free amino acids from N-acetylated precursors generated during the intracellular catabolism of N-terminally acetylated proteins.[3]
Normal Physiology: Proteins are degraded into amino acids. N-terminal amino acids, often acetylated, are released as N-acetyl-amino acids.[4][5] ACY1 hydrolyzes these into acetate and the free amino acid.[2][3]
Pathophysiology: In ACY1 deficiency, this hydrolysis is blocked. The N-acetylated substrates cannot be recycled or further metabolized and are excreted in urine due to efficient renal clearance.
Substrate Specificity and Kinetics
ACY1 exhibits distinct substrate specificity. While it hydrolyzes a broad range of N-acetyl-L-amino acids, its kinetic efficiency (
) varies:
High Affinity: N-acetyl-methionine (Preferred substrate).[6]
Non-Substrates: N-acetyl-aspartate (hydrolyzed by Aspartoacylase/ACY2).[6]
The accumulation of N-acetyl-L-valine is particularly diagnostic because valine is a branched-chain amino acid (BCAA) whose acetylation status is tightly regulated. Its presence in urine distinguishes ACY1 deficiency from other organic acidurias.
Pathway Visualization
The following diagram illustrates the metabolic block leading to N-acetyl-L-valine accumulation.
Figure 1: The metabolic bottleneck in ACY1 deficiency. The failure of ACY1 to hydrolyze the N-acetyl pool leads to the shunting of N-acetyl-L-valine into urine.
Diagnostic & Analytical Framework
The gold standard for identifying N-acetyl-L-valine accumulation is Gas Chromatography-Mass Spectrometry (GC-MS) of urinary organic acids.
Analytical Protocol: GC-MS Detection
This protocol is designed to isolate organic acids and convert them into volatile Trimethylsilyl (TMS) derivatives for analysis.
Reagents:
Internal Standard: 3,3-dimethylglutaric acid or 2-phenylbutyric acid.
m/z 188: [M-43]⁺ (Loss of acetyl group or isopropyl fragment).
m/z 114: Characteristic amine fragment.
Retention Time: Elutes distinctly from free valine (which would be di-TMS) and other N-acetyl amino acids.
Diagnostic Decision Tree
Figure 2: Diagnostic workflow for identifying ACY1 deficiency via N-acetyl-L-valine detection.
Experimental Models & Validation
For researchers validating drug targets or studying pathophysiology, the following models are established:
In Vitro: HEK293 Expression Systems
Method: Transfection of HEK293 cells with Wild-Type (WT) vs. Mutant (e.g., p.Arg378Trp) ACY1 vectors.
Readout:
Western Blot: Detect ACY1 protein (approx. 46 kDa).
Activity Assay: Lysate incubation with N-acetyl-L-methionine or N-acetyl-L-valine. Measure free amino acid release via colorimetric ninhydrin assay or HPLC.
Validation: Mutants typically show <5% residual activity compared to WT.
In Vivo: Murine Models
Conservation: The Acy1 gene is highly conserved between mice and humans.
Knockout Phenotype: Acy1 knockout mice exhibit elevated urinary N-acetylated amino acids, mirroring the human biochemical phenotype.
Utility: These mice are essential for studying the long-term neurological impact of N-acetyl-L-valine accumulation and testing potential enzyme replacement therapies.
Clinical Implications & Therapeutic Frontiers
The "Toxicity" Debate
A critical insight for drug development is the phenotypic variability .
Asymptomatic: Siblings of affected patients with identical biochemical profiles (high N-acetyl-L-valine) can be neurologically normal.
Implication: N-acetyl-L-valine accumulation may be a marker rather than a direct neurotoxin. Alternatively, ACY1 may have non-enzymatic functions (protein-protein interaction) or act as a modifier gene.
Therapeutic Strategies
Currently, no approved therapy exists. Management is symptomatic.[2]
Substrate Reduction: Theoretically, protein restriction could lower the load of N-acetylated precursors, but this is rarely required due to the unclear toxicity.
Enzyme Replacement Therapy (ERT): Feasible given the soluble nature of the enzyme, but the lack of a severe, consistent phenotype makes the risk/benefit ratio challenging for commercial development.
Drug Metabolism (Pharmacogenomics): ACY1 is involved in the deacetylation of mercapturic acids (xenobiotic conjugation). ACY1 deficiency may alter the pharmacokinetics of certain drugs, a relevant consideration for safety profiling in clinical trials.
References
Van Coster, R., et al. (2005). "Aminoacylase I deficiency: A novel inborn error of metabolism." Biochemical and Biophysical Research Communications. Link
Sass, J. O., et al. (2006). "Mutations in ACY1, the gene encoding aminoacylase 1, cause a novel inborn error of metabolism." American Journal of Human Genetics. Link
Ferri, L., et al. (2014). "Aminoacylase 1 deficiency: the wide clinical spectrum of a rare metabolic disease." Biochimica et Biophysica Acta. Link
Sommer, A., et al. (2011). "Aminoacylase 1 deficiency: Are there clinical signs?" Journal of Inherited Metabolic Disease. Link
Tylki-Szymanska, A., et al. (2023). "Aminoacylase 1 deficiency: case report on three affected siblings." AME Case Reports. Link
Lindner, H. A., et al. (2008). "The zinc metalloenzyme aminoacylase I: structure, function, and mechanism." ChemMedChem. Link
Technical Guide: Thermodynamics of N-Acetyl-L-Valine Amide Bond Hydrolysis
The following technical guide details the thermodynamics and kinetics of N-acetyl-L-valine amide bond hydrolysis. This document is structured for researchers in physical organic chemistry and pharmaceutical development.[...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the thermodynamics and kinetics of N-acetyl-L-valine amide bond hydrolysis. This document is structured for researchers in physical organic chemistry and pharmaceutical development.[1]
Executive Summary
The hydrolysis of N-acetyl-L-valine (NAV) represents a critical model for understanding the stability of sterically hindered peptide bonds. Unlike simple glycine derivatives, the isopropyl side chain of the valine moiety introduces significant steric occlusion at the reaction center, altering the kinetic profile while maintaining the fundamental thermodynamic favorability of amide bond cleavage.[1] This guide provides a mechanistic and thermodynamic analysis of this reaction, offering protocols for the determination of kinetic constants (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
), activation energy (), and Gibbs free energy ().
Theoretical Framework & Mechanism
The Steric Effect in Amide Hydrolysis
The amide bond in N-acetyl-L-valine is kinetically stable but thermodynamically unstable. The hydrolysis reaction follows a classic acyl substitution mechanism, but the rate is heavily modulated by the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
): Protonation of the carbonyl oxygen increases electrophilicity, allowing water to attack. In NAV, the isopropyl group hinders the approach of the nucleophile (water) perpendicular to the carbonyl plane.
): Direct attack of the hydroxide ion on the carbonyl carbon. The tetrahedral intermediate formed is crowded; the expulsion of the amine leaving group is less sterically demanding than the initial attack.
Thermodynamic vs. Kinetic Control[1]
Thermodynamics: The reaction is exergonic (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
). The resonance stabilization of the carboxylate product (in base) or the carboxylic acid (in acid) drives the equilibrium forward.
Kinetics: The activation energy barrier (
) is elevated compared to N-acetyl-glycine due to the entropic penalty of organizing the transition state around the bulky valine side chain.
Mechanistic Pathway Diagram
The following diagram illustrates the acid-catalyzed pathway, highlighting the critical tetrahedral intermediate where steric clash occurs.[1]
High barrier due to neutral water nucleophilicity.
(Acid Catalyzed)
85 - 95 kJ/mol
Lower barrier; protonation activates carbonyl.
(pH 7, 25°C)
Extremely slow; negligible hydrolysis at neutral pH/RT.
Steric Factor ()
2.5 - 4.0
Valine hydrolyzes 2-4x slower than Glycine due to bulk.
Experimental Methodology: Kinetic Determination
To accurately determine the thermodynamic parameters for NAV hydrolysis, a "pH-Rate Profile" approach combined with an Arrhenius study is required.[1]
Experimental Workflow Diagram
Detailed Protocol
Phase 1: Sample Preparation
Stock Solution: Dissolve N-acetyl-L-valine (20 mM) in the appropriate buffer.
Acidic Condition: 0.1 M HCl (pH ~1).
Basic Condition: 0.1 M NaOH (pH ~13).
Neutral Condition: Phosphate buffer (pH 7.4).
Internal Standard: Add D-sorbitol or a non-hydrolyzable sulfonate (e.g., DSS for NMR) to a final concentration of 5 mM to correct for injection volume errors.
Since hydrolysis at 25°C is too slow to measure conveniently, perform the reaction at elevated temperatures (e.g., 60°C, 70°C, 80°C) using a temperature-controlled heating block.[1]
Sampling: Remove 500
L aliquots at defined time points ().
Quenching: Immediately cool samples on ice and neutralize (e.g., add equimolar HCl to NaOH samples) to freeze the reaction progress.
Phase 3: Analytical Quantification (HPLC)
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Asahipak NH2P-50) is preferred for polar amino acids.
Mobile Phase: Acetonitrile:Water (70:30) with 10mM Ammonium Acetate.
Detection: UV at 210 nm (amide bond absorption).
Calculation: Plot
vs. time. The slope is .
Phase 4: Thermodynamic Calculation
Activation Energy (
): Plot vs. (Kelvin).
Slope =
Enthalpy/Entropy of Activation: Use the Eyring Plot (
vs. ).
Implications for Drug Development[2]
Prodrug Design
N-acetyl-L-valine is often used as a scaffold for prodrugs. The high stability of the amide bond at pH 7.4 implies that chemical hydrolysis is not a viable release mechanism for systemic delivery.[1] Release must rely on enzymatic cleavage (e.g., by acylase I).[1]
Shelf-Life Stability
The high activation energy (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
kJ/mol) confers exceptional shelf-life stability. In solid-state formulations, NAV is stable up to its melting point (~164°C), provided moisture is excluded to prevent surface hydrolysis.
References
Hydrolysis Mechanisms of Amides: East, A. L. L. (2018). On the hydrolysis mechanisms of amides and peptides. International Journal of Chemical Kinetics. Link
Thermodynamic Data: Pokorný, P., et al. (2023).[1] Heat Capacities of N-Acetyl Amides of Glycine, L-Alanine, L-Valine...[2]. MDPI. Link
Steric Effects in Hydrolysis: Brown, R. S., et al. (1992).[1] Recent perspectives concerning the mechanism of H+- and OH--promoted amide hydrolysis. Accounts of Chemical Research. Link
Peptide Bond Thermodynamics: Martin, R. B. (1998).[1] Free energy of hydrolysis of peptide bonds.[1] Biopolymers. Link
Enzymatic vs Chemical Hydrolysis: Olsen, J., & Giles, G. (2019).[1] How to Determine Reaction Kinetics for Hydrolysis of N-Acetyl-DL-Methionine. AZoM. Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: The N-Acetyl Moiety: Chemical Stability and Analytical Considerations in Physiological Buffers
Content Type: Technical Whitepaper / Laboratory Guide
Audience: Senior Researchers, Medicinal Chemists, and Formulation Scientists
Executive Summary
The N-acetyl group (acetamide moiety) is a cornerstone of medicinal chemistry and proteomics, functioning as a stabilizing cap for peptides and a solubility enhancer for small molecules. In physiological buffers (pH 7.4), the N-acetyl bond is thermodynamically robust, with an uncatalyzed half-life often measured in years. However, "stability" is context-dependent. This guide dissects the dichotomy between the chemical inertness of the N-acetyl group and the specific intramolecular or environmental conditions that drive rapid degradation, providing a rigorous framework for distinguishing true hydrolysis from oxidative artifacts and enzymatic contamination.
Mechanistic Foundation: The Thermodynamic Baseline
To understand stability, we must first quantify the energy barrier. The N-acetyl group is a secondary amide. At pH 7.4, it benefits from significant resonance stabilization (approx. 20 kcal/mol), rendering the carbonyl carbon less electrophilic and resistant to nucleophilic attack by water.
The Wolfenden Baseline
Seminal work by Radzicka and Wolfenden established that the half-life (
) of an unactivated peptide bond in neutral solution at 25°C is approximately 350 to 500 years . For simpler amides like N-acetyl-L-tyrosine or acetaminophen, the uncatalyzed hydrolysis rate at pH 7.4 is similarly negligible for the duration of typical experimental workflows (days to weeks).
Key Takeaway: If you observe rapid loss of an N-acetylated compound in sterile, protease-free PBS at 37°C, it is almost certainly NOT simple hydrolysis. You must look for alternative degradation pathways (oxidation, precipitation, or intramolecular catalysis).
Mechanism of Hydrolysis (pH 7.4)
At physiological pH, the concentration of strong nucleophiles (
) is low ( M). The reaction proceeds via a "water attack" mechanism, often assisted by a second water molecule acting as a general base. This neutral hydrolysis () is the rate-limiting step and is exceptionally slow.
Figure 1: The neutral hydrolysis pathway of the N-acetyl group. Note the high energetic barrier at pH 7.4.
The "False Positives": Distinguishing Instability from Artifacts
In drug development, the reported "instability" of N-acetyl compounds is frequently a misinterpretation of analytical data. The most common culprit is N-Acetylcysteine (NAC) .
Case Study: N-Acetylcysteine (NAC)
Researchers often report that NAC degrades in solution within hours. This is not N-acetyl hydrolysis.
The Reaction: The N-acetyl bond remains intact. The instability is driven by the free thiol (-SH) group undergoing oxidative coupling to form the dimer N,N-diacetylcystine (DAC).
The Proof: HPLC analysis will show the disappearance of the monomer peak and the appearance of a dimer peak with exactly
.
Correction: To study N-acetyl stability in thiols, the buffer must be degassed and supplemented with EDTA (to chelate metal catalysts of oxidation) or handled in an anaerobic chamber.
Case Study: N-Acetyl-L-Tyrosine (NALT)
NALT is used in parenteral nutrition because it is more soluble than Tyrosine.[1] In solution at pH 7.4, NALT is chemically stable. However, in vivo, it is cleaved by acylase I (aminoacylase).
In Vitro vs. In Vivo: If NALT degrades in your cell lysate assay, it is enzymatic. If it degrades in your buffer control, check for bacterial contamination (source of acylases).
While the N-acetyl group is stable in isolation, neighboring groups can catalyze its removal or rearrangement.
N-to-O Acyl Migration (The Ser/Thr Trap)
In peptides containing N-terminal Serine or Threonine, the N-acetyl group can migrate to the side-chain hydroxyl oxygen (N
O shift).
Mechanism: The nucleophilic hydroxyl attacks the amide carbonyl, forming a 5-membered oxazolidine intermediate.
pH Dependence: This reaction is reversible. At pH 7.4, the equilibrium strongly favors the N-acetyl form (amide). However, if the pH drops (acidic buffers) or if the O-acetyl form is consumed by downstream reactions, the stability is compromised.
Diketopiperazine Formation
Ironically, N-acetylation is often used to prevent degradation.[2] Unprotected N-terminal dipeptides (e.g., Gly-Pro) cyclize to form diketopiperazines (DKP) with a
of days. N-acetylation blocks the free amine required for this nucleophilic attack, thereby increasing the stability of the peptide backbone.
Experimental Protocols
To rigorously assess N-acetyl stability, use the following self-validating workflows.
Radzicka, A., & Wolfenden, R. (1996). Rates of Uncatalyzed Peptide Bond Hydrolysis in Neutral Solution and the Transition State Affinities of Proteases.[2] Journal of the American Chemical Society, 118(26), 6105–6109. Link
Kahne, D., & Still, W. C. (1988). Hydrolysis of a peptide bond in neutral water.[2][3] Journal of the American Chemical Society, 110(22), 7529–7534. Link
Riffenthaer, L., et al. (2020). Stability of N-Acetylcysteine (NAC) in Standardized Pediatric Parenteral Nutrition. Nutrients, 12(6), 1853. Link
Sohma, Y., & Kiso, Y. (2004). "Click Peptide": A Novel Prodrug Strategy for Difficult Sequence-Containing Peptides via O-N Intramolecular Acyl Migration.[5] ChemBioChem, 5(12), 1728-1730. Link
Application Note: High-Sensitivity 15N Detection of N-Acetyl-L-Valine via HSQC NMR
Methodology for Peptide Mimetic Characterization and Backbone Dynamics Abstract & Scope This application note details the protocol for detecting N-acetyl-L-valine (NAV) using Sensitivity-Enhanced Heteronuclear Single Qua...
Author: BenchChem Technical Support Team. Date: February 2026
Methodology for Peptide Mimetic Characterization and Backbone Dynamics
Abstract & Scope
This application note details the protocol for detecting N-acetyl-L-valine (NAV) using Sensitivity-Enhanced Heteronuclear Single Quantum Coherence (
N SE-HSQC) spectroscopy. NAV serves as a critical small-molecule model for protein backbone dynamics due to its structural homology with the peptide bond. This guide addresses the specific challenges of detecting the amide moiety—primarily the low natural abundance of N (0.37%) and the rapid chemical exchange of amide protons in aqueous solvents.
Target Audience: Synthetic chemists, structural biologists, and NMR facility managers.
Theoretical Basis: The Sensitivity-Enhanced HSQC
Standard HSQC experiments discard half of the available signal (the anti-phase coherence) during the reverse INEPT step. For dilute samples or low-abundance nuclei like natural abundance
N, this loss is unacceptable.
We utilize the Sensitivity-Enhanced (SE) HSQC sequence (Kay et al.), which employs a second refocusing stage to preserve both orthogonal coherence components (
and ).
Mechanism: By using gradient coherence selection with echo/anti-echo encoding, we achieve a theoretical signal-to-noise ratio (SNR) gain of
compared to standard HSQC.
Water Suppression: The protocol utilizes Water Flip-Back pulses rather than presaturation. Presaturation saturates the solvent resonance, which transfers saturation to the amide proton via chemical exchange, obliterating the signal of interest (NAV amide).
Pulse Sequence Logic
The flow of magnetization in the SE-HSQC experiment is visualized below:
Figure 1: Magnetization transfer pathway in Sensitivity-Enhanced HSQC. The "Reverse INEPT" block includes the PEP (Preservation of Equivalent Pathways) scheme.
Experimental Protocol
Sample Preparation (Critical Step)
The detection of the NAV amide proton is strictly dependent on pH. High pH catalyzes the exchange of the amide proton (
) with bulk water, broadening the peak into the baseline.
Parameter
Specification
Rationale
Concentration
50–100 mM
Required for natural abundance N detection within <2 hours.
Solvent
90% H₂O / 10% D₂O
10% D₂O provides the lock signal. 100% D₂O would silence the signal via H/D exchange.
Lower temperature reduces exchange rates, sharpening the amide peak.
Acquisition Parameters
Spectrometer: 500 MHz or higher (Cryoprobe recommended for natural abundance).
Pulse Program: hsqcetfpf3gpsi (Bruker nomenclature: Sensitivity-enhanced, water flip-back, gradients).
Coupling Constant (
): Set to 92 Hz .
Calculation for INEPT delay (
): .
Spectral Widths:
F2 (
H): 12–14 ppm (Center at 4.7 ppm). Covers Amide (8.3 ppm) and Methyls (2.0 ppm).
F1 (
N): 30–40 ppm (Center at 120 ppm). The NAV amide nitrogen appears ~120–125 ppm.
Scans (NS):
Isotope Enriched: 4–8 scans.
Natural Abundance: 64–128 scans minimum.
Gradients: Use "Magic Angle" gradients for coherence selection to suppress water artifacts without presaturation.
Workflow Diagram
Figure 2: Step-by-step experimental workflow for N-acetyl-L-valine HSQC acquisition.
Data Processing & Analysis
Processing Parameters
Window Function: Apply a Squared Sine Bell (QSINE) shifted by 90° (SSB=2) in both dimensions. This enhances resolution while suppressing truncation artifacts.[1]
Linear Prediction: For the indirect dimension (
N), use Forward Linear Prediction (LP) to extend the data by 50% if acquisition time was limited.
Phasing: The SE-HSQC is phase-sensitive. Manually phase F2 (
H) first, then F1 (N).
Expected Chemical Shifts
Reference values relative to DSS (0.00 ppm
H) and Liquid Ammonia (0.0 ppm N).
Nucleus
Chemical Shift ( ppm)
Assignment
Notes
H
8.1 – 8.4
Amide H ()
Doublet due to (collapsed in decoupled HSQC).
N
120 – 126
Amide N ()
The primary correlation peak.
H
~1.98
Acetyl
Visible in 1D, not in N HSQC.
H
~4.15
-CH
Visible in 1D, not in N HSQC.
Troubleshooting Guide
Issue: No signal observed in the
N dimension.
Cause 1: pH too high. If pH > 7.0, the amide proton exchanges with water faster than the NMR timescale (
).
Fix: Lower pH to 5.5.
Cause 2: Saturation Transfer. Using standard presaturation (zgpr) saturates water, which transfers to the amide.
Fix: Switch to Water Flip-Back or excitation sculpting (zggp).
Cause 3: Incorrect Decoupling.
Fix: Ensure GARP or WALTZ-16 decoupling is active during acquisition on the
N channel.
Issue: "T1 Noise" (Streaks along the F1 dimension).
Cause: Instability in the lock or temperature fluctuations during the experiment.
Fix: Ensure temperature equilibration (wait 10 mins after inserting sample). Use D₂O matching to optimize the lock signal.
References
Kay, L. E., Keifer, P., & Saarinen, T. (1992). Pure absorption gradient enhanced heteronuclear single quantum correlation spectroscopy with improved sensitivity.[1] Journal of the American Chemical Society, 114(26), 10663-10665. Link
Bodenhausen, G., & Ruben, D. J. (1980).[1] Natural abundance nitrogen-15 NMR by enhanced heteronuclear spectroscopy. Chemical Physics Letters, 69(1), 185-189. Link
Wishart, D. S., et al. (1995). 1H, 13C and 15N chemical shift referencing in biomolecular NMR. Journal of Biomolecular NMR, 6(2), 135-140. Link
Biological Magnetic Resonance Data Bank (BMRB). "Chemical Shift Statistics." Link
Mori, S., et al. (1995). Improved sensitivity of HSQC spectra of exchanging protons at short interscan delays using a new fast HSQC (FHSQC) detection scheme that avoids water saturation. Journal of Magnetic Resonance, Series B, 108(1), 94-98. Link
Mass spectrometry quantification of N-acetyl-L-valine-15N in urine
Application Note: High-Sensitivity LC-MS/MS Quantification of N-Acetyl-L-Valine-15N in Urine Abstract & Scope This protocol details a robust, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Sensitivity LC-MS/MS Quantification of N-Acetyl-L-Valine-15N in Urine
Abstract & Scope
This protocol details a robust, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the absolute quantification of N-acetyl-L-valine-15N (NAV-15N) in human urine.[1] While N-acetyl-L-valine is a known metabolite associated with amino acid homeostasis and exposure biomarkers, the specific quantification of its
N-labeled isotopologue is critical for metabolic flux analysis (MFA) and tracer studies where N-Valine is administered to track downstream acetylation pathways.[1]
Key Technical Advantages:
Matrix Management: Utilizes a "Dilute-and-Shoot" approach optimized with a high-strength silica (HSS) column to retain polar analytes while minimizing ion suppression from urinary salts.[1]
Specificity: Differentiates the
N-labeled analyte from endogenous (unlabeled) N-acetyl-valine and potential isobaric interferences.[1]
Self-Validating: Incorporates a deuterated internal standard (NAV-d
) to correct for extraction efficiency and matrix effects dynamically.
Experimental Design Strategy
The Analyte & Internal Standard
To quantify NAV-15N accurately, we must distinguish it from the endogenous unlabeled background and correct for urine matrix variability.
Rationale: A deuterium-labeled standard is essential. It co-elutes with the analyte, experiencing the exact same matrix suppression/enhancement, providing a true normalization.
Chromatography Selection
N-acetyl-valine is a polar, acidic compound. Traditional C18 columns often suffer from poor retention (eluting in the void volume with salts).
Column Choice:Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) .
Why: This C18 column utilizes a proprietary bonding technology that tolerates 100% aqueous mobile phases, allowing for high retention of polar organic acids without phase collapse.
Materials & Reagents
Reagent
Grade/Specification
Source (Example)
Water
LC-MS Grade
Optima™ (Fisher)
Acetonitrile (ACN)
LC-MS Grade
Optima™ (Fisher)
Formic Acid
LC-MS Grade (99%+)
Sigma-Aldrich
N-Acetyl-L-Valine-15N
>98% Isotopic Purity
Cambridge Isotope Labs / Sigma
N-Acetyl-L-Valine-d
Internal Standard (>98% D)
C/D/N Isotopes or Custom Synthesis*
Urine Matrix
Pooled, analyte-free (if possible)
BioIVT / In-house
*Note: If commercial NAV-d
is unavailable, it can be synthesized in-house by reacting L-Valine with Acetic Anhydride-d under basic conditions, followed by SPE purification.[1]
Sample Preparation Protocol
We utilize a Protein Precipitation (PPT) method. While "Dilute-and-Shoot" is possible, PPT removes urinary proteins that may foul the column over hundreds of injections.
Step-by-Step Workflow:
Thawing: Thaw urine samples on ice. Vortex for 10 seconds.
Centrifugation: Centrifuge urine at 10,000 x g for 5 minutes to remove sediments/precipitates.
Aliquot & Spike:
Transfer 50 µL of clarified urine to a 1.5 mL Eppendorf tube.
Add 10 µL of Internal Standard Solution (NAV-d
, 10 µM in water).
Mechanism:[1][3][7] Spiking before precipitation ensures the IS compensates for any loss during the protein removal step.
Incubation: Keep at -20°C for 20 minutes to maximize protein crash.
Clarification: Centrifuge at 15,000 x g for 10 minutes at 4°C.
Dilution (Critical):
Transfer 100 µL of the supernatant to an LC vial.
Dilute with 400 µL of 0.1% Formic Acid in Water .
Why: The high organic content from Step 4 causes peak distortion (solvent effect) on high-aqueous columns. Diluting back to an aqueous state ensures sharp peak focusing on the HSS T3 column.
Capillary Voltage: -2.5 kV (Negative mode requires lower voltage to prevent discharge).
Desolvation Gas: 1000 L/hr (N2).
MRM Transitions (Multiple Reaction Monitoring):
Analyte
Precursor ()
Product ()
Dwell (ms)
Cone (V)
CE (eV)
Type
NAV-15N
159.1
115.1
50
25
15
Quant
NAV-15N
159.1
72.1
50
25
22
Qual
NAV-d (IS)
161.1
117.1
50
25
15
Quant
Endogenous NAV*
158.1
114.1
20
25
15
Monitor
Mechanistic Insight: The primary transition (
) corresponds to the loss of the carboxyl group (, 44 Da). The N label is located on the amide nitrogen, which is retained in the product ion.
Endogenous Monitor: We monitor the unlabeled version (158.1) to ensure the
N signal is not due to isotopic spillover from extremely high endogenous levels (though M+1 of 158 is ~159, the mass resolution of a triple quad usually separates 159.1 from 159.15, but caution is needed).
Workflow Visualization
Caption: Step-by-step workflow for the extraction and quantification of N-acetyl-L-valine-15N, highlighting the critical dilution step to maintain peak shape on the HSS T3 column.
Method Validation & Quality Control
To ensure Scientific Integrity , the following validation parameters must be established (based on FDA Bioanalytical Method Validation Guidelines).
Linearity & Range
Calibration Standards: Prepare in "Surrogate Matrix" (synthetic urine or PBS) or analyte-free urine (if available).
Range: 10 ng/mL to 5000 ng/mL.
Curve Fit: Linear (
) with weighting.
Matrix Effect Assessment
Since urine varies widely in salt and creatinine content, matrix effects (ME) are the biggest risk.
Protocol: Compare the peak area of NAV-15N spiked into extracted blank urine vs. NAV-15N in neat solvent.
Calculation:
.
Acceptance: 85-115%. If suppression is >20%, increase the dilution factor in Step 7.
Isotopic Contribution (Cross-Talk)
Issue: High levels of endogenous unlabeled NAV (m/z 158) can contribute to the 15N channel (m/z 159) due to the natural
C abundance (~1.1% of the 158 signal will appear at 159).
Correction:
Measure the "Cross-talk factor" by injecting a high concentration of unlabeled NAV and monitoring the 159 transition.
If the interference is significant (>20% of LLOQ), you must mathematically subtract this contribution or chromatographically separate them (difficult as they are isotopes).
Best Practice: Ensure the 15N enrichment in your study is high enough that the natural isotope contribution is negligible, or use a high-resolution instrument (HRMS) if available.
Troubleshooting Guide
Observation
Root Cause
Corrective Action
Peak Tailing
Solvent mismatch (injection solvent too strong).[1]
Ensure the final dilution (Step 7) is at least 80% aqueous.
Clean the ESI cone/capillary. N-acetyl groups can be sticky.
References
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]
Gray, N., & Plumb, R. (2014). A Validated Method for the Quantification of Amino Acids in Mammalian Urine. Waters Corporation Application Notes. [Link]
Tsutsui, H., et al. (2024). Characterization of Urinary N-Acetyltaurine as a Biomarker of Hyperacetatemia in Mice. Metabolites, 14(6), 320. [Link]
mzCloud. (2023). N-Acetylvaline Spectral Data. High-Resolution Mass Spectral Database. [Link]
Chen, Y., et al. (2014). LC-MS/MS quantification of N-acetylneuraminic acid... in urine. British Journal of Nutrition, 111(2), 332-341. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 1H-15N HMBC correlation spectroscopy for peptide backbone assignment
Content Type: Application Notes and Protocols
Application Note & Protocol
Executive Summary
In peptide therapeutics and drug discovery, structural elucidation often hits a wall when dealing with "silent" residues (e.g., Proline), cyclic constraints, or natural abundance samples where isotopic enrichment (
C/N) is cost-prohibitive or synthetically impossible. While standard triple-resonance experiments (HNCA, HNCO) are the gold standard for labeled proteins, they fail in these specific drug development scenarios.
This guide details the application of 1H-15N HMBC (Heteronuclear Multiple Bond Correlation) spectroscopy. Unlike the standard HSQC (which detects 1-bond
), the 1H-15N HMBC exploits long-range couplings ( and ) to bridge spin systems across the peptide bond. This technique is the "missing link" for sequencing cyclic peptides, peptidomimetics, and assigning Proline residues that lack an amide proton.
Theory & Mechanism: The "Sequential Walk"
The power of 1H-15N HMBC lies in its ability to detect correlations over 2 to 3 bonds, effectively bypassing the need for a shared carbon atom to link residues.
Magnetization Transfer Pathways
In a standard peptide backbone, the nitrogen atom
is the anchor.
Intra-residue Correlation (
): Connects to its own alpha-proton ().
Inter-residue Correlation (
): Connects to the alpha-proton of the preceding residue ().
By observing both the strong intra-residue cross-peak and the weaker inter-residue cross-peak at the same nitrogen frequency, one can sequentially "walk" the backbone:
The Proline Advantage
Proline is unique; it has no amide proton (
), rendering it invisible in 1H-15N HSQC/TOCSY/NOESY spectra. However, the Proline nitrogen () still exists and couples to:
(Intra-residue, ).
(Side-chain, ).
(Preceding residue, ).
The 1H-15N HMBC is one of the few methods capable of directly assigning the residue preceding a Proline in natural abundance samples.
Experimental Protocol
Objective: Acquire high-sensitivity 1H-15N long-range correlation data to link sequential spin systems.
Sample Preparation
Concentration: High concentration is critical for natural abundance
N (0.37%). Aim for 10–20 mM if possible. For labeled samples, 0.5 mM is sufficient.[1]
Solvent: DMSO-
is preferred over or for peptides to minimize solvent exchange broadening of amide signals and improve viscosity-related tumbling (though DMSO is viscous, it prevents aggregation often seen in water).
Tube: 3 mm tubes or Shigemi tubes are recommended to maximize filling factor if sample volume is limited.
Pulse Sequence Setup (Bruker Avance)
The standard pulse program hmbcgpndqf (Gradient-selected HMBC with no low-pass J-filter) is adapted for
N.
Step-by-Step Configuration:
Load Standard Parameter Set:
Command: rpar HMBCGPNDQF all
This loads the 1H-13C parameters.
Reconfigure for Nitrogen:
Command: edasp
Change NUC2 from 13C to 15N.
Set O2P (Offset) to center of amide region (~118 ppm).
belongs to the same spin system as (this is ). The other peak is .
Troubleshooting & Optimization
Issue
Probable Cause
Solution
No Cross-peaks Observed
Delay cnst13 mismatch or fast relaxation.
Increase cnst13 to 8-10 Hz (shorter delay). Ensure T2 relaxation isn't killing signal (use cryoprobe if available).
Low Resolution in F1
Insufficient increments.
Use Linear Prediction (LP) in processing. Do not just increase TD1 (time penalty).
Water Suppression Artifacts
Amide protons exchanging with water.
Use 3-9-19 watergate or presaturation. Switch to DMSO-d6 if possible.
Proline N not visible
N-terminal exchange or very broad.
Proline N is tertiary and relaxes differently. Ensure cnst13 is optimized for (~5 Hz).
References
Bruker BioSpin. (2023). User Manual: 2D HMBC Experiments. Bruker Pulse Program Library. Link
Hadden, O.B., et al. (2012). "Long-range 1H-15N Heteronuclear Shift Correlation at Natural Abundance." Journal of Magnetic Resonance. Link
Schubert, M. (2018). "Bridging the gap: A set of selective 1H-15N-correlations to link sequential neighbors of prolines." Journal of Biomolecular NMR. Link
Martin, G.E., & Hadden, C.E. (2000). "Long-Range Heteronuclear Shift Correlation." Chemical Reviews. Link
Parella, T. (2004). "Pulse sequences for the determination of long-range heteronuclear coupling constants." Magnetic Resonance in Chemistry. Link
Application Note: Quantitative Metabolomics using N-acetyl-L-valine-¹⁵N as an Internal Standard
Introduction: The Imperative for Precision in Metabolomics Metabolomics, the comprehensive study of small molecules within a biological system, offers a dynamic snapshot of cellular activity. However, the journey from sa...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative for Precision in Metabolomics
Metabolomics, the comprehensive study of small molecules within a biological system, offers a dynamic snapshot of cellular activity. However, the journey from sample acquisition to meaningful biological insight is fraught with potential for analytical variability. Ion suppression in mass spectrometry, inconsistencies in sample extraction, and instrument drift can all obscure the true metabolic signature. To navigate these challenges and ensure data of the highest fidelity, the use of stable isotope-labeled internal standards is not merely a recommendation but a cornerstone of robust quantitative analysis.[1]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of N-acetyl-L-valine-¹⁵N as an internal standard for the accurate quantification of N-acetyl-L-valine and other related metabolites in complex biological matrices. We will delve into the rationale behind this choice of internal standard, provide detailed experimental protocols, and discuss the principles of data analysis that underpin this powerful technique.
The "Why": Causality Behind Experimental Choices
The ideal internal standard is a chemical mimic of the analyte of interest, co-eluting during chromatography and exhibiting identical ionization behavior, yet being distinguishable by the mass spectrometer. Stable isotope-labeled compounds are the gold standard as they fulfill these criteria with exceptional fidelity.[2] N-acetyl-L-valine-¹⁵N is an excellent choice for an internal standard for several key reasons:
Chemical and Physical Equivalence: The incorporation of a ¹⁵N isotope results in a negligible change to the physicochemical properties of the molecule. This ensures that the internal standard behaves virtually identically to the endogenous analyte during all stages of sample preparation and analysis, including extraction, derivatization (if any), and chromatographic separation.[2]
Co-elution: Due to their near-identical properties, N-acetyl-L-valine and its ¹⁵N-labeled counterpart will co-elute from the liquid chromatography column. This is critical for the effective correction of matrix effects, which can cause ion suppression or enhancement at specific retention times.
Mass Distinguishability: The ¹⁵N isotope provides a clear mass shift, allowing the mass spectrometer to differentiate between the analyte and the internal standard. This mass difference is the basis for quantification.
N-acetylation and Stability: N-acetylation is a common biological modification of amino acids and can enhance their stability.[3][4] Using an N-acetylated internal standard can be particularly advantageous when studying N-acetylated metabolites, as it may better reflect their stability and recovery during sample processing.
Physicochemical Properties
A thorough understanding of the properties of both the analyte and the internal standard is fundamental to method development.
Accurately weigh approximately 10 mg of N-acetyl-L-valine-¹⁵N.
Dissolve in a 10 mL volumetric flask with LC-MS grade methanol.
Ensure complete dissolution by vortexing.
Store at -20°C.
Analyte Stock Solution (1 mg/mL):
Accurately weigh approximately 10 mg of N-acetyl-L-valine.
Dissolve in a 10 mL volumetric flask with LC-MS grade methanol.
Ensure complete dissolution by vortexing.
Store at -20°C.
Internal Standard Working Solution (e.g., 1 µg/mL):
Perform a serial dilution of the Internal Standard Stock Solution with an appropriate solvent (e.g., 50:50 methanol:water). The final concentration should be chosen based on the expected endogenous levels of the analyte and the sensitivity of the mass spectrometer.
Calibration Curve Standards:
Prepare a series of calibration standards by spiking known concentrations of the Analyte Stock Solution into a blank matrix (a sample of the same type as the study samples, but without the analyte of interest).
A typical calibration curve might range from 0.05 to 100 µg/mL.[5] The number of calibration points should be at least 5-7 to ensure linearity.
Add a fixed amount of the Internal Standard Working Solution to each calibration standard.
Protocol 2: Sample Preparation (Plasma)
Materials:
Plasma samples
Internal Standard Working Solution (from Protocol 1)
Cold (-20°C) acetonitrile or methanol
Microcentrifuge tubes
Centrifuge capable of 4°C
Nitrogen evaporator or vacuum concentrator
LC-MS vials
Procedure:
Thaw plasma samples on ice.
In a microcentrifuge tube, add 50 µL of plasma.
Add a predetermined volume of the Internal Standard Working Solution. The volume and concentration should be optimized to yield a response that is within the linear range of the detector and comparable to the expected analyte response.
Add 200 µL of cold acetonitrile or methanol to precipitate proteins.
Vortex for 30 seconds.
Incubate at -20°C for 20 minutes to enhance protein precipitation.
Centrifuge at 14,000 x g for 10 minutes at 4°C.
Carefully transfer the supernatant to a new microcentrifuge tube.
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).
Vortex to ensure complete dissolution.
Transfer to an LC-MS vial for analysis.
LC-MS/MS Parameters
The following parameters provide a starting point for method development and should be optimized for the specific instrument and application.
Parameter
Recommended Setting
LC Column
C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
Start with 2% B, ramp to 98% B over 10 minutes, hold for 2 minutes, then re-equilibrate.
Flow Rate
0.3 mL/min
Injection Volume
5 µL
Ionization Mode
Positive Electrospray Ionization (ESI+)
MS/MS Mode
Multiple Reaction Monitoring (MRM)
MRM Transitions
The selection of appropriate precursor and product ions is critical for the selectivity and sensitivity of the assay. The following are proposed MRM transitions based on the known fragmentation of amino acids.
Compound
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
N-acetyl-L-valine
160.1
72.1 (immonium ion of valine)
Optimization required
N-acetyl-L-valine-¹⁵N
161.1
73.1 (immonium ion of ¹⁵N-valine)
Optimization required
Note: The precursor ion for N-acetyl-L-valine is [M+H]⁺. The product ion is the characteristic immonium ion of valine ([C₄H₈N]⁺). For the ¹⁵N-labeled internal standard, both the precursor and product ions will have a mass shift of +1 Da.
Data Analysis and Quantification
The principle of quantification using an internal standard is based on the ratio of the analyte response to the internal standard response.
Caption: The process of quantitative data analysis using an internal standard.
Peak Integration: Integrate the chromatographic peaks for both the analyte and the internal standard in all samples and calibration standards.
Response Ratio Calculation: For each sample and standard, calculate the response ratio:
Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)
Calibration Curve Construction: Plot the response ratio of the calibration standards against their known concentrations.
Linear Regression: Perform a linear regression on the calibration curve data to obtain the equation of the line (y = mx + c), where 'y' is the response ratio and 'x' is the concentration. The curve should have a correlation coefficient (r²) of >0.99 for good linearity.
Sample Quantification: Use the response ratio from the unknown samples and the equation from the linear regression to calculate the concentration of the analyte in the samples.
Trustworthiness and Self-Validation
A robust analytical method is a self-validating one. To ensure the trustworthiness of your results, incorporate the following quality control measures:
Quality Control (QC) Samples: Prepare pooled QC samples by combining a small aliquot of each study sample. Inject these QC samples periodically throughout the analytical run (e.g., every 10 samples) to monitor instrument performance and assess the reproducibility of the data.
Blank Samples: Inject blank samples (extraction solvent) to check for carryover between samples.
Method Validation: For regulated environments, a full method validation according to regulatory guidelines (e.g., FDA or EMA) should be performed. This includes assessing linearity, accuracy, precision, selectivity, and stability.
Conclusion
The use of N-acetyl-L-valine-¹⁵N as an internal standard provides a robust and reliable method for the accurate quantification of N-acetyl-L-valine in complex biological matrices. By carefully following the protocols outlined in this application note, researchers can minimize analytical variability and generate high-quality data, leading to more confident biological interpretations. The principles and workflows described herein are also broadly applicable to the quantification of other metabolites using their respective stable isotope-labeled internal standards.
References
A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. National Institutes of Health. [Link]
LC-MS/MS determination of N-acetyl-l-cysteine in chicken plasma. PubMed. [Link]
The LC/MS calibration curve showing the relative area of analyte to... ResearchGate. [Link]
A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. National Institutes of Health. [Link]
How Amino Acid Internal Standards Boost Mass Spec Accuracy. IROA Technologies. [Link]
A novel stable isotope labelling assisted workflow for improved untargeted LC–HRMS based metabolomics research. SciSpace. [Link]
A Validated Method for the Quantification of Amino Acids in Mammalian Urine. Waters. [Link]
N-terminal acetylation can stabilize proteins independent of their ubiquitination. National Institutes of Health. [Link]
Non-Enzymatic Formation of N-acetylated Amino Acid Conjugates in Urine. MDPI. [Link]
A novel stable isotope labelling assisted workflow for improved untargeted LC–HRMS based metabolomics research. Springer. [Link]
(PDF) N-terminal acetylation can stabilize proteins independent of their ubiquitination. ResearchGate. [Link]
N-terminal acetylation shields proteins from degradation and promotes age-dependent motility and longevity. National Institutes of Health. [Link]
A Workflow to Perform Targeted Metabolomics at the Untargeted Scale on a Triple Quadrupole Mass Spectrometer. ACS Measurement Science Au. [Link]
A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma, Including Alloisoleucine, without Ion Pairing or Derivatization. Shimadzu. [Link]
Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). National Institutes of Health. [Link]
Acetylation-Tagging-Assisted Cocrystallization of Stubborn Molecules with Trinuclear Complexes. Journal of the American Chemical Society. [Link]
High-Throughput UPLC–MS Method for the Determination of N-Acetyl-l-Cysteine: Application in Tissue Distribution Study in Wistar Rats. Oxford Academic. [Link]
Quantitative LC-MS/MS profiling of N-Acetylcysteine in chicken plasma: Method validation and pharmacokinetic characterization. National Institutes of Health. [Link]
Mass spectrometry with derivatization method for concurrent measurement of amino acids and acylcarnitines in plasma of diabetic type 2 patients with diabetic nephropathy. National Institutes of Health. [Link]
Application Note: Kinetic Characterization of Aminoacylase 1 (ACY1) Using Real-Time 15N-NMR Spectroscopy
Abstract This application note details a high-precision protocol for the kinetic profiling of Aminoacylase 1 (ACY1) using 15N-labeled N-acetyl-L-amino acids . Unlike traditional spectrophotometric assays that rely on aux...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a high-precision protocol for the kinetic profiling of Aminoacylase 1 (ACY1) using 15N-labeled N-acetyl-L-amino acids . Unlike traditional spectrophotometric assays that rely on auxiliary enzymes or non-specific absorbance changes, this method utilizes Nuclear Magnetic Resonance (NMR) spectroscopy to directly monitor the distinct chemical shift evolution of the nitrogen nuclei during deacetylation.[1] By tracking the transition from an amide nitrogen (substrate) to a free amine nitrogen (product), researchers can obtain interference-free kinetic data.[1] This approach is particularly valuable for characterizing ACY1 variants associated with inborn errors of metabolism and for screening inhibitors in drug discovery.[1]
Scientific Principles & Mechanism[1]
The Biological Target: Aminoacylase 1 (ACY1)
ACY1 (EC 3.5.1.[1][2][3][4]14) is a cytosolic, homodimeric zinc-binding metalloenzyme.[1] Its primary physiological role is the hydrolysis of N-acetylated L-amino acids, a critical step in the salvage of acylated amino acids generated during protein turnover.[1][5]
The core of this assay lies in the chemical shift dispersion of the 15N isotope.[1]
Substrate State: The nitrogen atom is part of an amide bond (N-acetyl group).[1] In 15N-NMR, amide nitrogens typically resonate between 110–130 ppm .[1]
Product State: Upon hydrolysis, the nitrogen becomes a primary
-amine.[1] Depending on pH (typically pH 7.5 for ACY1), this exists in equilibrium between and , resonating significantly upfield at 30–60 ppm .[1]
This massive chemical shift difference (~80 ppm) allows for the simultaneous, overlap-free quantification of substrate decay and product formation in real-time, eliminating the need for chromogenic labels that might perturb enzyme kinetics.[1]
Reaction Pathway Diagram
Figure 1: Mechanism of ACY1 hydrolysis highlighting the distinct NMR-observable states of the 15N nucleus.
Materials & Reagents
Substrates (Isotopically Labeled)
Primary Substrate: N-Acetyl-L-[15N]Methionine or N-Acetyl-L-[15N]Alanine.[1]
Instrument: 500 MHz or 600 MHz spectrometer equipped with a cryoprobe (preferred for sensitivity).
Temperature: Calibrate to 298 K (25°C) or 310 K (37°C).
Pulse Sequence:1D 1H-coupled 15N or Fast 2D 1H-15N HSQC .
Recommendation: For kinetics, a series of 1D 1H-15N HSQC spectra (SOFAST-HMQC) is ideal as it provides high sensitivity and solvent suppression in seconds.[1]
Tuning/Matching: Tune to 1H and 15N channels.
Shimming: Shim on the reaction mix before adding the enzyme.[1]
Kinetic Run (Real-Time Monitoring)
Enzyme Addition: Remove the NMR tube from the magnet. Add rhACY1 (final concentration 10–50 nM) to the tube.[1]
Mixing: Invert the tube gently 3 times. Do not vortex vigorously to avoid bubble formation.[1]
Acquisition: Immediately insert the tube, lock, and start the pre-programmed series of experiments (pseudo-2D).
Time Resolution: Collect one spectrum every 30–60 seconds for 30–60 minutes.
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the 15N-NMR kinetic assay.
Data Analysis & Results
Processing
Phasing: Apply consistent phase correction across the pseudo-2D array.
to molar concentration using the initial substrate concentration .[1] Plot vs. time.[1]
Initial Velocity (
): Determine the slope of the linear portion of the curve (typically the first 10-15%).[1]
Michaelis-Menten Fitting: Perform the assay at varying
(e.g., 0.5, 1, 2, 5, 10 mM).[1] Plot vs. and fit to:
[1]
Expected Data Table (Example)
Parameter
Value Range (Typical)
Unit
Notes
Km (N-Ac-Met)
0.5 – 1.5
mM
Substrate dependent
kcat
50 – 200
s⁻¹
Enzyme preparation dependent
Chemical Shift
~80
ppm
15N Amide to Amine shift
Z-Factor
> 0.8
-
Indicates excellent assay robustness
Validation & Troubleshooting
Zinc Dependency Check: Run a control with 10 mM EDTA.[1] Activity should be abolished, confirming the signal is ACY1-driven and not spontaneous hydrolysis or contaminant driven.
pH Sensitivity: The chemical shift of the product (free amine) is pH-sensitive.[1] Ensure the buffer capacity (50 mM Tris) is sufficient to handle the release of acetate without shifting pH, which could cause peak drifting.[1]
Substrate Inhibition: ACY1 can show substrate inhibition at very high concentrations (>50 mM).[1] Ensure the kinetic range covers the linear Michaelis-Menten region.[1]
Precision Preparation of 15N-Labeled N-Acetyl-L-Valine Stock Solutions
Application Note & Protocol | Biomolecular NMR & Metabolomics Abstract This guide details the rigorous preparation of N-labeled N-acetyl-L-valine ( N-NAV) stock solutions. While often overlooked, the precise formulation...
N-labeled N-acetyl-L-valine (N-NAV) stock solutions. While often overlooked, the precise formulation of this compound is critical for its role as a chemical shift reference , a probe for alignment tensor determination in residual dipolar coupling (RDC) studies, and a metabolic standard in mass spectrometry. This protocol addresses the specific physicochemical challenges of N-NAV—specifically its solubility limits, pH-dependent chemical shift perturbations, and isotopic mass calculations—to ensure experimental reproducibility.
Introduction: The Strategic Role of
N-NAV
N-acetyl-L-valine serves as a minimalist model for the protein backbone. Unlike free valine, the acetylation of the N-terminus eliminates the zwitterionic character of the amine, creating an electronic environment that mimics a peptide bond.
Key Applications:
NMR Spectroscopy: Used to calibrate alignment media (e.g., phage, bicelles) for RDC measurements. The
N-H vector provides a stable, rigid probe for measuring order parameters.
Metabolomics: Serves as an internal standard for quantifying N-acetylated amino acids in urine or plasma via isotope dilution mass spectrometry (IDMS).
Relaxation Studies: A reference molecule for determining rotational correlation times (
) in solution.
Critical Pre-Protocol Considerations
2.1 Isotopic Mass Calculation
Standard molecular weight calculations fail for isotopically enriched compounds. You must account for the neutron mass difference.
Expert Insight: Always use the specific enrichment level provided on the Certificate of Analysis (CoA) for your batch (e.g., 98% vs. 99%) to calculate the exact molar mass for stoichiometric precision.
2.2 Solubility & pH Sensitivity
N-acetyl-L-valine is a carboxylic acid (pKa
3.7).
Solubility: Moderate in water (
37 mg/mL at 25°C).
pH Effect: In NMR, the chemical shift of the amide nitrogen is highly sensitive to pH changes near the pKa. For stock solutions intended for neutral pH experiments, the solution must be buffered or adjusted to pH > 5.0 to ensure the carboxylate form (
) dominates, preventing chemical shift drifting.
Workflow Visualization
Figure 1: Logical workflow for the preparation of isotopically labeled stock solutions, emphasizing the critical pH decision point.
Detailed Protocol: Preparation of 100 mM Stock Solution
Reagents & Equipment:
Solid:
N-N-Acetyl-L-Valine (Isotopic purity >98%).
Solvent: D
O (99.9% D) for NMR; HPLC-grade Water for MS.
Base: 1 M NaOD (in D
O) or NaOH (in HO).
Instrumentation: Analytical microbalance, pH meter with micro-electrode, Vortex mixer.
Step 1: Gravimetric Quantification
Do not rely on volumetric flasks for small volumes (< 5 mL). Use the gravimetric method for higher accuracy.
Target Concentration: 100 mM .
Target Volume: 1.0 mL .
Required Mass (
):
Step 2: Dissolution
Weigh 16.0 mg of
N-NAV into a clean 1.5 mL microcentrifuge tube.
Add 900 µL of solvent (D
O or HO).
Note: Do not add the full 1.0 mL yet. The solid occupies volume, and pH adjustment will add liquid.
Vortex vigorously for 60 seconds. The solution may appear cloudy initially due to the hydrophobic valine side chain.
Step 3: pH Adjustment (The Critical Step)
The native pH of dissolved N-acetyl-valine is acidic (~pH 3-4).
For NMR (Amide Signal Observation): You must raise the pH to > 5.5. At acidic pH, the amide proton exchange rate is slow (good), but the solubility is lower, and the chemical shift may drift if the concentration changes (concentration-dependent dissociation).
Procedure:
Place a micro-pH probe into the tube.
Add 1 M NaOD (if in D
O) in 1 µL increments while stirring.
Target pH: 6.5 ± 0.1 .
Observation: The solution should become perfectly clear as the carboxylate salt forms.
Step 4: Final Volume Adjustment
Remove the pH probe and rinse the tip with a minimal amount of solvent into the tube.
Weigh the solution (assuming density
1.1 g/mL for DO) or use a calibrated micropipette to bring the final volume to 1.0 mL .
Step 5: Filtration & Storage
Pass the solution through a 0.22 µm PVDF syringe filter into a pre-labeled amber glass vial.
Why PVDF? It has low protein/peptide binding compared to nylon.
Storage: Stable at 4°C for 1 month or -20°C for 1 year. Avoid repeated freeze-thaw cycles to prevent amide hydrolysis.
Quality Control (QC) & Validation
Every stock solution must be validated before being used as a reference.
Method A: 1D H NMR Validation
Pulse Sequence: Standard 1D proton with water suppression (zgpr or zgesgp).
Expected Signals (in D
O, pH 6.5):
Methyls (
): Doublet at 0.9 - 1.0 ppm.
-CH: Multiplet at 2.0 - 2.2 ppm.
Acetyl Methyl: Singlet at
2.0 ppm (sharp, intense).
-CH: Doublet at 4.0 - 4.2 ppm.
Verification: Integration of the Acetyl-CH
(3H) vs. Valine-CH (6H) should yield a 1:2 ratio . Deviation indicates degradation (deacetylation).
Method B: Isotopic Enrichment Check
Run a 1D
N NMR (or H-N HSQC).
Reference: Calibrate to liquid NH
(0 ppm). The amide nitrogen of N-acetyl-valine typically resonates between 120 - 130 ppm .
Absence of
N: In a high-resolution MS, ensure the M+1 peak dominates the M peak.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Precipitation
pH is too close to pI/pKa (acidic form is less soluble).
Add NaOD/NaOH to adjust pH > 6.0.
Extra NMR Signals
Hydrolysis of the acetyl group (free Valine + Acetate).
Check for a singlet at 1.9 ppm (free acetate). Discard if >5%.
Split Peaks
Slow exchange conformers or racemization.
Ensure temperature is stable (298K). Check synthesis source for D-isomer contamination.
References
PubChem. N-Acetyl-L-valine (Compound CID 66789).[3] National Library of Medicine. Available at: [Link]
Wishart, D.S., et al. HMDB0000883: N-Acetylvaline. Human Metabolome Database.[3][4] Available at: [Link]
IUPAC-IUB Joint Commission on Biochemical Nomenclature. Recommendations for the presentation of NMR data for publication in chemical journals - 15N NMR referencing. Pure and Applied Chemistry. Available at: [Link]
Technical Support Center: Minimizing Metabolic Scrambling of ¹⁵N Labels in Cell Culture
Welcome to the technical support center dedicated to ensuring the fidelity of your stable isotope labeling experiments. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center dedicated to ensuring the fidelity of your stable isotope labeling experiments. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize the metabolic scrambling of ¹⁵N labels in your cell culture experiments. As researchers, scientists, and drug development professionals, maintaining the integrity of isotopic labels is paramount for accurate quantitative proteomics. This resource is designed to provide you with the expertise and field-proven insights to achieve high-quality, reliable data.
Introduction: The Challenge of Metabolic Scrambling
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics.[1][2] However, the accuracy of SILAC and other metabolic labeling methods relies on the stable incorporation of isotopically labeled amino acids into proteins without alteration. Metabolic scrambling, the cellular process where the isotopic label is transferred from the intended amino acid to other molecules, can significantly compromise the accuracy of quantitative proteomic studies.[3][4] This guide will equip you with the knowledge and tools to mitigate this phenomenon.
Frequently Asked Questions (FAQs)
Q1: What is metabolic scrambling of a ¹⁵N label?
A: Metabolic scrambling refers to the enzymatic transfer of the ¹⁵N isotope from the labeled amino acid supplied in the culture medium to other amino acids. This occurs primarily through the action of transaminases, which shuttle amino groups between amino acids and α-keto acids.[3][4] For example, if you are labeling with ¹⁵N-Leucine, cellular enzymes might transfer the ¹⁵N-amino group to α-ketoglutarate, forming ¹⁵N-Glutamate. This newly labeled glutamate can then be used to synthesize other amino acids, effectively diluting the intended label and introducing it into peptides where it was not expected.
Q2: Why is metabolic scrambling a problem for quantitative proteomics?
A: Metabolic scrambling undermines the core principle of quantitative proteomics methods like SILAC, which assume that the mass difference between "light" and "heavy" peptides is solely due to the incorporation of the labeled amino acid. Scrambling leads to:
Inaccurate Quantification: The redistribution of the ¹⁵N label to other amino acids alters the isotopic envelopes of peptides, leading to erroneous calculations of protein abundance ratios.
Increased Sample Complexity: The presence of partially labeled peptides complicates mass spectrometry data analysis and can lead to misidentification of peptides and proteins.
Reduced Confidence in Results: The uncertainty introduced by scrambling can cast doubt on the biological significance of observed changes in protein expression.
Q3: Which amino acids are most susceptible to scrambling?
A: The susceptibility of an amino acid to scrambling is directly related to its involvement in central carbon and nitrogen metabolism. In mammalian cells, particularly in HEK293 cells, the following has been observed:
High Scrambling: Alanine (A), Aspartate (D), Glutamate (E), Isoleucine (I), Leucine (L), and Valine (V) are known to undergo significant metabolic scrambling.[3][4]
Interconversion: Glycine (G) and Serine (S) can be interconverted.[3][4]
Minimal Scrambling: Cysteine (C), Phenylalanine (F), Histidine (H), Lysine (K), Methionine (M), Asparagine (N), Arginine (R), Threonine (T), Tryptophan (W), and Tyrosine (Y) generally exhibit minimal scrambling of their alpha-¹⁵N atoms.[3][4]
Q4: Are there cell lines that are less prone to metabolic scrambling?
A: While all cell lines will exhibit some degree of metabolic activity, HEK293 cells are a commonly used and well-characterized line for stable isotope labeling studies.[3][4] Research has shown that while some amino acids are prone to scrambling in HEK293 cells, many others remain stable, making it a suitable choice for many proteomics experiments. The metabolic activity can also vary between different cell lines, so it is advisable to characterize the extent of scrambling in your specific cell line if it is not well-documented.
Troubleshooting Guide
This section addresses common issues encountered during ¹⁵N labeling experiments and provides actionable solutions.
Problem 1: My protein of interest shows lower than expected ¹⁵N incorporation.
Possible Cause 1: Incomplete Labeling. The cells may not have undergone enough cell divisions in the labeling medium to fully incorporate the "heavy" amino acid.
Solution: Ensure cells are cultured for a sufficient number of passages (typically at least 5-6) in the SILAC medium to achieve >95% incorporation. Monitor the incorporation rate by mass spectrometry.
Possible Cause 2: Presence of Unlabeled Amino Acids. Standard fetal bovine serum (FBS) contains unlabeled amino acids, which will compete with the labeled ones.
Solution: Always use dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled amino acids in your culture medium.[4]
Possible Cause 3: Metabolic Conversion. The labeled amino acid may be converted to another amino acid that is then incorporated into the protein. For example, arginine can be converted to proline.
Solution: Supplement the medium with the potentially converted amino acid in its unlabeled form. For instance, adding unlabeled proline to the medium can suppress the conversion of labeled arginine to labeled proline.[5]
Problem 2: I am observing unexpected mass shifts in my peptides, suggesting scrambling.
Possible Cause 1: Transaminase Activity. As discussed, transaminases are the primary drivers of ¹⁵N scrambling.
Solution 1: Strategic Selection of Labeled Amino Acids. Whenever possible, choose to label with amino acids that are less prone to scrambling (e.g., Lysine, Arginine, Phenylalanine).
Solution 2: Use of Metabolic Inhibitors (Advanced). The use of transaminase inhibitors can reduce scrambling. However, this approach requires careful optimization to avoid cellular toxicity. See the "Advanced Strategies" section for more details.
Possible Cause 2: High Metabolic Activity of the Cell Line. Some cell lines are more metabolically active than others, leading to higher rates of scrambling.
Solution: If possible, switch to a less metabolically active cell line, such as HEK293, which is well-characterized for its scrambling profile. If this is not an option, it is crucial to characterize the scrambling for the specific amino acids you are using in your cell line.
Problem 3: My quantitative data is not reproducible between biological replicates.
Possible Cause: Variable Metabolic State of Cells. Differences in cell density, growth phase, or culture conditions can lead to variations in metabolic activity and, consequently, the extent of scrambling.
Solution: Standardize your cell culture protocol meticulously. Ensure that cells are seeded at the same density and are in the logarithmic growth phase when you begin your experiment. Maintain consistent culture conditions (temperature, CO₂, humidity) across all replicates.
Data Presentation: Amino Acid Scrambling in HEK293 Cells
The following table summarizes the observed metabolic scrambling of various ¹⁵N-labeled amino acids when individually introduced into HEK293 cell culture. This data is crucial for designing labeling strategies that minimize ambiguity.
Labeled Amino Acid
Scrambling Observed
Extent of Scrambling
Key Metabolic Conversions
Alanine (A)
Yes
Significant
Transamination to other amino acids
Aspartate (D)
Yes
Significant
Transamination to other amino acids
Glutamate (E)
Yes
Significant
Transamination to other amino acids
Isoleucine (I)
Yes
Significant
Transamination
Leucine (L)
Yes
Significant
Transamination
Valine (V)
Yes
Significant
Transamination
Glycine (G)
Yes
Interconversion
Conversion to Serine (S)
Serine (S)
Yes
Interconversion
Conversion to Glycine (G)
Cysteine (C)
No
Minimal
Stable
Phenylalanine (F)
No
Minimal
Stable
Histidine (H)
No
Minimal
Stable
Lysine (K)
No
Minimal
Stable
Methionine (M)
No
Minimal
Stable
Asparagine (N)
No
Minimal
Stable
Arginine (R)
No
Minimal
Stable
Threonine (T)
No
Minimal
Stable
Tryptophan (W)
No
Minimal
Stable
Tyrosine (Y)
No
Minimal
Stable
Data synthesized from studies on HEK293 cells.[3][4]
Experimental Protocols & Advanced Strategies
Protocol 1: High-Efficiency ¹⁵N Labeling in HEK293 Suspension Cells
This protocol provides a step-by-step guide for achieving high-efficiency and uniform ¹⁵N labeling in HEK293 cells, adapted from established methods.[6]
Appropriate serum-free suspension culture medium (e.g., FreeStyle™ 293 Expression Medium)
¹⁵N-labeled amino acid(s) of choice (high purity, >98%)
Unlabeled amino acids
Dialyzed Fetal Bovine Serum (dFBS) (if required by the cell line)
Sterile shake flasks
Humidified incubator with shaking capabilities (37°C, 8% CO₂)
Cell counting device (e.g., hemocytometer or automated cell counter)
Procedure:
Cell Adaptation:
Gradually adapt the HEK293 cells to the labeling medium by sequentially increasing the ratio of labeling medium to normal medium over several passages. Start with a 75:25 ratio of normal to labeling medium, then 50:50, 25:75, and finally 100% labeling medium.
Monitor cell viability and doubling time at each step to ensure the cells are adapting well.
Preparation of Labeling Medium:
Prepare the labeling medium by supplementing the base medium with the desired ¹⁵N-labeled amino acid(s) at the recommended concentration.
Add all other unlabeled amino acids to the medium to prevent the cells from synthesizing them from the labeled precursor.
If using serum, ensure it is dialyzed FBS to minimize the presence of unlabeled amino acids.
Expansion and Labeling:
Once the cells are fully adapted to the labeling medium, expand the culture to the desired volume for your experiment.
Maintain the cells in the logarithmic growth phase (typically between 0.5 x 10⁶ and 2 x 10⁶ cells/mL) for at least 5-6 cell doublings to ensure complete incorporation of the ¹⁵N label.
Verification of Labeling Efficiency:
Harvest a small aliquot of cells and extract total protein.
Digest the proteins with trypsin and analyze the peptides by mass spectrometry.
Determine the labeling efficiency by comparing the isotopic envelopes of identified peptides to their theoretical distributions for >95% ¹⁵N incorporation. Several software packages can perform this analysis.
Experimental Procedure:
Once high labeling efficiency is confirmed, you can proceed with your planned experiment (e.g., drug treatment, protein-protein interaction study).
Advanced Strategy: Use of Metabolic Inhibitors
The use of metabolic inhibitors to block transaminase activity can be a powerful tool to reduce ¹⁵N scrambling. However, this is an advanced technique that requires careful optimization and validation.
Key Inhibitors:
Aminooxyacetate (AOA): A broad-spectrum inhibitor of pyridoxal phosphate (PLP)-dependent enzymes, including most transaminases.[5]
Gabaculine: An irreversible inhibitor of GABA transaminase, which has also been shown to inhibit other transaminases.[3]
Considerations and Cautions:
Toxicity: Transaminase inhibitors can be toxic to cells as they disrupt central metabolic pathways. It is crucial to perform a dose-response curve to determine the highest concentration of the inhibitor that does not significantly affect cell viability and proliferation.
Off-Target Effects: These inhibitors can have off-target effects on other cellular processes, including protein synthesis. It is important to assess the impact of the inhibitor on overall protein expression profiles.
Experimental Validation: The effectiveness of these inhibitors in reducing scrambling for a specific labeled amino acid in your cell line must be empirically determined by mass spectrometry.
Protocol Optimization: A detailed protocol for the use of these inhibitors specifically for minimizing ¹⁵N scrambling in proteomics is not widely established. Therefore, researchers must develop and validate their own protocols. A starting point for optimization would be to pre-incubate the cells with a low concentration of the inhibitor for a short period before adding the ¹⁵N-labeled amino acid and then monitoring both cell health and scrambling levels.
Visualizing Metabolic Scrambling and Intervention Points
The following diagrams illustrate the key metabolic pathways involved in ¹⁵N label scrambling and the points at which interventions can be made.
Diagram 1: The Central Role of Transaminases in ¹⁵N Scrambling
Caption: Transaminase enzymes are central to the scrambling of ¹⁵N labels.
Diagram 2: Experimental Workflow for Minimizing ¹⁵N Scrambling
Caption: A robust workflow is essential for high-fidelity ¹⁵N labeling.
References
bioRxiv. (2024). Isotope labeling in mammalian cells for functional NMR studies of disease-relevant proteins. [Link]
PubMed Central. (2021). Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells. [Link]
ResearchGate. (2021). 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. [Link]
National Institutes of Health. (n.d.). A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy. [Link]
PubMed. (n.d.). A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy. [Link]
PubMed Central. (2015). Targeting Glutamine Metabolism in Breast Cancer with Aminooxyacetate. [Link]
Technical Support Center: Correcting for 15N Natural Abundance in Mass Spectrometry Analysis
Welcome to the technical support center for stable isotope labeling experiments utilizing 15N. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for stable isotope labeling experiments utilizing 15N. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for mass spectrometry (MS) analysis involving 15N labeling. Here, we will delve into the critical process of correcting for the natural abundance of 15N, a crucial step for accurate quantification and data interpretation.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to correct for the natural abundance of 15N in my MS analysis?
A1: All nitrogen-containing compounds in your samples have a baseline level of the heavy isotope, 15N. While 14N is the most common isotope, 15N is naturally present at a low level.[1][2] This "natural abundance" contributes to the isotopic distribution of your unlabeled (and labeled) analytes.
When you are conducting a 15N labeling experiment, your goal is to measure the incorporation of the 15N label above this natural background. Failure to correct for the naturally occurring 15N will lead to an overestimation of the true enrichment from your labeling experiment. This can significantly impact the accuracy of quantitative measurements, such as protein turnover rates or metabolic flux analysis.
Q2: What is the natural isotopic abundance of nitrogen?
A2: The natural isotopic abundances of nitrogen are approximately:
Isotope
Natural Abundance (%)
14N
~99.632%
15N
~0.368%
Table 1: Natural isotopic abundance of stable nitrogen isotopes.[2][3][4]
It is this ~0.368% of 15N that contributes to the M+1 peak in the mass spectrum of any nitrogen-containing molecule and must be accounted for in your calculations.
Q3: How does the natural abundance of 15N affect the mass spectrum of a peptide?
A3: The natural abundance of 15N, along with other naturally occurring heavy isotopes like 13C and 18O, results in a characteristic isotopic pattern for any given peptide. For a peptide containing 'n' nitrogen atoms, there is a statistical probability that some of those atoms will be 15N. This gives rise to a series of peaks in the mass spectrum, collectively known as the isotopic cluster.
The most abundant peak (the monoisotopic peak, M) represents the molecule where all atoms are the most abundant light isotopes (e.g., 12C, 14N, 16O). The M+1 peak is primarily due to the presence of a single 13C or 15N atom. The M+2 peak arises from two 13C atoms, two 15N atoms, one 13C and one 15N, or a single 18O atom, and so on.
In a 15N labeling experiment, the incorporation of the 15N label from your experimental source adds to the signal at these higher mass isotopologues. To accurately quantify the experimental labeling, you must first mathematically subtract the contribution from the natural abundance.
Troubleshooting Guide
Q4: My 15N-labeled peptides show a broad isotopic cluster. What could be the cause?
A4: A broad isotopic cluster in your 15N-labeled sample often indicates incomplete labeling.[5] Ideally, with complete labeling, you would expect a well-defined isotopic cluster for the fully labeled peptide. However, if the labeling is not 100% efficient, you will have a mixed population of peptides with varying numbers of 15N atoms. This results in a wider, more complex isotopic distribution that can be challenging to interpret.
To troubleshoot this:
Assess Labeling Efficiency: It is crucial to determine the percentage of 15N incorporation. This can be done by comparing the experimental isotopic pattern of several representative peptides to theoretical distributions at different enrichment levels.[6][7]
Optimize Labeling Protocol: If labeling is incomplete, revisit your labeling strategy. Factors that can influence labeling efficiency include the purity of the 15N-containing media, the duration of labeling, and the rate of cell division or protein turnover.[5] For example, in plant studies, it's recommended to grow them for an adequate duration, such as 14 days for Arabidopsis, to achieve high labeling efficiency.[5]
Q5: How can I determine the labeling efficiency of my 15N experiment?
A5: Determining the labeling efficiency is a critical quality control step. An effective method involves comparing the experimental isotopic distribution of known peptides with their theoretical distributions at various levels of 15N incorporation.[6][7]
Many modern mass spectrometry software packages have built-in tools to facilitate this. For instance, Protein Prospector's "MS-Isotope" module allows you to plot theoretical isotope distributions for user-defined levels of heavy isotope incorporation.[6] By visually comparing these theoretical plots to your experimental data, you can estimate the labeling efficiency. A key indicator of incomplete labeling is the presence of a significant M-1 peak relative to the monoisotopic peak (M) of the labeled peptide.[6]
Q6: I am seeing unexpected mass shifts in my labeled samples that don't correspond to the number of nitrogen atoms. What could be the issue?
A6: This phenomenon, often referred to as "metabolic scrambling," can occur when the 15N from your labeled source is metabolically converted into other nitrogen-containing molecules that are then incorporated into your protein or metabolite of interest.[8] For example, in cell culture, labeled arginine can sometimes be converted to labeled proline, leading to unexpected mass shifts in proline-containing peptides.[9]
To address this:
Use Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can help pinpoint the location of the heavy isotopes within the peptide sequence, confirming if the label is on the expected amino acid residues.[8]
Refine Your Labeling Strategy: If possible, use auxotrophic cell lines that are unable to synthesize certain amino acids, which can help to reduce metabolic scrambling.
Utilize Sophisticated Software: Some data analysis tools can account for known metabolic conversions when calculating expected mass shifts.
Experimental Protocols & Workflows
Protocol 1: Determining 15N Labeling Efficiency
This protocol outlines a general workflow for determining the 15N labeling efficiency using mass spectrometry data analysis software.
Objective: To accurately calculate the percentage of 15N incorporation in a labeled sample.
Materials:
Raw mass spectrometry data files (.raw, .mzML, etc.)
Mass spectrometry data analysis software with isotope distribution modeling capabilities (e.g., Protein Prospector, Xcalibur, etc.)
A list of identified peptides from your sample.
Procedure:
Data Acquisition: Acquire high-resolution mass spectra of your 15N-labeled sample.
Peptide Identification: Perform a database search to identify a set of high-confidence peptides.
Select Representative Peptides: Choose 5-10 peptides from abundant proteins for labeling efficiency analysis. Peptides with a lower mass (e.g., <1500 Da) are often preferred as their monoisotopic peak is typically the most intense, simplifying analysis.[10]
Extract Experimental Isotopic Profile: For each selected peptide, extract the experimental isotopic distribution from the raw data.
Generate Theoretical Isotopic Profiles: Using the software's isotope simulation tool, generate theoretical isotopic profiles for each peptide at various 15N enrichment levels (e.g., 90%, 95%, 98%, 99%, 100%).
Compare Experimental and Theoretical Profiles: Visually and/or statistically compare the experimental isotopic pattern to the series of theoretical patterns. A common method is to use the Pearson correlation coefficient to find the best fit.[7]
Calculate Average Labeling Efficiency: Average the calculated efficiencies from the different peptides to obtain a global estimate for your experiment.
Workflow Diagram:
Caption: Workflow for determining 15N labeling efficiency.
Protocol 2: Manual Correction for 15N Natural Abundance
This protocol provides a simplified mathematical approach for correcting the abundance of the M+1 isotopologue for the contribution of naturally occurring 15N. Note that more sophisticated corrections are required for higher isotopologues and are typically performed using specialized software.
Objective: To calculate the corrected abundance of a singly 15N-labeled species.
Principle: The observed intensity of the M+1 peak is a sum of the singly labeled species from your experiment and the M+1 peak arising from the natural abundance of heavy isotopes in the unlabeled species.
Determine the Number of Nitrogen Atoms (N): Identify the elemental formula of your analyte to find the number of nitrogen atoms.
Calculate the Theoretical M+1 Contribution from Natural 15N:
Natural Abundance Contribution = N * 0.00368 (the approximate natural abundance of 15N)
Measure the Intensities of the M0 and M+1 Peaks: From your mass spectrum of the unlabeled control sample, record the intensities of the monoisotopic peak (M0) and the M+1 peak.
Apply the Correction: Use the formula above to subtract the contribution of the natural 15N from the observed M+1 intensity of your labeled sample.
Correction Workflow Diagram:
Caption: Manual correction workflow for 15N natural abundance.
References
Using the 15N natural abundance for a quantitative approach to N recovery from organic fertilizers. SciELO. Available at: [Link].
Stable Isotopes of Nitrogen - 14N & 15N Uses. Iso-Analytical. Available at: [Link].
15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science. Available at: [Link].
15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. eScholarship, University of California. Available at: [Link].
Coordinated Water–Nitrogen Management for Sustainable Fragrant Pear Production in Arid Regions: Organ Nutrition Regulation and 15 N Utilization Optimization. MDPI. Available at: [Link].
Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. ACS Publications. Available at: [Link].
Challenges in measuring nitrogen isotope signatures in inorganic nitrogen forms: An interlaboratory comparison of three common measurement approaches. PMC. Available at: [Link].
Table of Isotopic Masses and Natural Abundances. Available at: [Link].
15N natural abundance method. Australian Centre for International Agricultural Research. Available at: [Link].
Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris Publisher. Available at: [Link].
Use of the 15N natural abundance technique to quantify biological nitrogen fixation by woody perennials. ResearchGate. Available at: [Link].
EMERGE Episode 15: Tutorial, analysis of quantitative mass spectrometry-based exp using MSstats. YouTube. Available at: [Link].
(PDF) 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. ResearchGate. Available at: [Link].
Isotopic Abundances of the Elements. IUPAC. Available at: [Link].
Analytical Considerations of Stable Isotope Labelling in Lipidomics. MDPI. Available at: [Link].
Method for the determination of 15N incorporation percentage in labeled peptides and proteins. NIST. Available at: [Link].
15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. Frontiers. Available at: [Link].
Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC). PMC. Available at: [Link].
Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins. PMC. Available at: [Link].
(PDF) Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. ResearchGate. Available at: [Link].
15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers. Available at: [Link].
SOFTWARE TOOLS FOR MASS SPECTROMETRY DATA PROCESSING AND DATA ANALYSIS. Spectroswiss. Available at: [Link].
Troubleshooting and optimizing lab experiments. YouTube. Available at: [Link].
Limitations in detection of 15N incorporation by mass spectrometry in protein-based stable isotope probing (protein-SIP). PubMed. Available at: [Link].
The importance of accurately correcting for the natural abundance of stable isotopes. PMC. Available at: [Link].
(PDF) Use of the15N natural abundance technique for the quantification of the contribution of N2 fixation to sugar cane and other grasses. ResearchGate. Available at: [Link].
Optimizing relaxation delay (d1) for quantitative 15N NMR
Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Optimization of Relaxation Delay (d1) for qNMR Welcome to the qNMR Optimization Center You have reached the advanced support module for quantitative...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational | Tier: Level 3 (Senior Application Support)
Topic: Optimization of Relaxation Delay (d1) for qNMR
Welcome to the qNMR Optimization Center
You have reached the advanced support module for quantitative Nitrogen-15 (15N) NMR. Unlike Proton (1H) NMR, 15N qNMR presents two distinct physical barriers that often lead to erroneous integration values:
The Thermodynamic Barrier: Exceptionally long spin-lattice relaxation times (
), often exceeding 60 seconds.
The Kinetic Barrier: The Negative Nuclear Overhauser Effect (NOE), which can nullify or invert signals.
This guide provides the protocols to diagnose, measure, and overcome these barriers to ensure your integral ratios match your stoichiometry.
The Diagnostic Phase: Is d1 Your Problem?
Before altering parameters, confirm if your current data exhibits the classic symptoms of relaxation artifacts.
Symptom Checker
Symptom
Technical Root Cause
Immediate Action
Signal Nulling
Negative NOE. 15N has a negative gyromagnetic ratio (). Continuous decoupling generates a negative NOE (up to -4.93), which cancels the positive Boltzmann magnetization.
Switch to Inverse Gated Decoupling .
Inverted Signals
Full Negative NOE. The NOE buildup has exceeded the natural magnetization.
Switch to Inverse Gated Decoupling .
Low Integrals
Saturation. The relaxation delay () is . Nuclei with longer (usually quaternary nitrogens) are under-represented.
Measure (See Module 3).
Broad Lines
Paramagnetic Impurity. If using a relaxation agent, the concentration is too high.
Perform Concentration Titration.
The Workflow: Decision Matrix
Use this logic flow to determine the correct experimental setup for your sample.
Figure 1: Operational workflow for selecting the correct qNMR strategy. Note that "Inverse Gated" is mandatory for all 15N qNMR paths.
Module: The "Inverse Gated" Requirement[2]
For 15N qNMR, you cannot use standard decoupling (which is on during d1 and acq). You must use Inverse Gated Decoupling .[1]
The Mechanism[4][5]
During Delay (d1): Decoupler is OFF . This prevents the buildup of the negative NOE, ensuring the magnetization remains proportional to the population difference (Boltzmann distribution).
During Acquisition (aq): Decoupler is ON . This collapses the 15N-1H coupling patterns into singlets, increasing signal-to-noise ratio (SNR) without affecting the integral value (instantaneously).
Figure 2: Timing diagram for Inverse Gated Decoupling. The decoupler must be OFF during the relaxation delay to prevent negative NOE.
Module: Measuring and Optimizing
You cannot guess
. You must measure it.
Protocol A:
Measurement (Inversion Recovery)
Pulse Sequence: Inversion Recovery (t1ir or calct1).
Array: Set a variable delay list (
) ranging from 0.1s to 30s (e.g., 0.1, 0.5, 1, 2, 5, 10, 20, 30).
Plot: Intensity vs. Time. The signal will go from inverted (negative) to null to positive.
Calculation: The "Null Point" (
) is where the signal crosses zero.
Approximation:
.
Requirement: Set your qNMR
to (recovers 99.3% magnetization) or (recovers 99.9%).
Protocol B: Using Relaxation Agents (Cr(acac)3)
If your measured
is >10s, your experiment time will be excessive (e.g., ). Use a Paramagnetic Relaxation Agent (PRA) to short-circuit the relaxation pathway.
Preparation: Prepare a 0.1 M stock solution of Cr(acac)3 in your deuterated solvent.
Titration:
Add agent to your sample to reach 0.05 M (approx 17.5 mg/mL).
Note: Do not exceed 0.1 M, or line broadening will obscure J-couplings or merge peaks.
Validation: Re-run Protocol A.
Target
: < 2.0 seconds.
New
: 10 seconds.
Result: Experiment time reduced by factor of 5-10x.
Frequently Asked Questions (FAQ)
Q: I set d1 to 5xT1, but my integrals are still inconsistent. Why?A: Check your excitation pulse angle. If you are using a 30° pulse, the
rule is relaxed. However, for maximum SNR in qNMR, we typically use a 90° pulse. Ensure your 90° pulse width (p1) is calibrated correctly. If p1 is wrong, you are generating transverse magnetization that isn't fully accounted for.
Q: Can I use "Power Gated" decoupling instead?A:No. Power gated decoupling leaves the decoupler ON (at low power) during the delay to build up NOE. In 15N, this builds up negative NOE.[5] This is excellent for qualitative sensitivity but disastrous for integration accuracy because the NOE enhancement factor (
) varies for every nitrogen environment.
Q: My sample contains a metal complex. Do I still need Cr(acac)3?A: Likely not. If your sample is already paramagnetic, your
values are likely very short (< 0.1s). Measure first. You might be able to use a very fast repetition rate ().
References
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products, 75(4), 834-843.
Context: Defines the foundational requirements for qNMR, including the
relax
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.
Context: Discusses the specific challenges of heteronuclear qNMR and the necessity of inverse g
Caytan, E., et al. (2007). Precise and accurate quantitative 13C NMR with reduced experimental time. Talanta, 71(3), 1016-1021.
Context: While focused on 13C, this paper details the methodology for Cr(acac)
Removing paramagnetic impurities from N-acetyl-L-valine samples
Topic: Removing Paramagnetic Impurities for High-Resolution NMR Executive Summary & Diagnostic Hub The Issue: You are observing line broadening, loss of J-coupling splitting, or accelerated relaxation rates (short ) in y...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Removing Paramagnetic Impurities for High-Resolution NMR
Executive Summary & Diagnostic Hub
The Issue:
You are observing line broadening, loss of J-coupling splitting, or accelerated relaxation rates (short
) in your N-acetyl-L-valine (NALV) NMR spectra. These artifacts are frequently caused by trace paramagnetic impurities—specifically transition metal ions (, , ) or dissolved molecular oxygen (). These species possess unpaired electrons that generate fluctuating magnetic fields, dramatically enhancing nuclear spin relaxation and obscuring spectral resolution.
Is this your problem? (Diagnostic Q&A)
Symptom
Probability of Paramagnetic Impurity
Confirmation Test
Uniform Line Broadening
High
Measure peak width at half-height (FWHM). If >1-2 Hz for small molecules, suspect paramagnetics.
Missing Multiplets
High
J-coupling is masked by broadening. Compare with a reference spectrum of pure NALV.
Signal Loss
Medium
Paramagnetic Relaxation Enhancement (PRE) can broaden signals into the baseline.
Shifting Peaks
Low/Medium
Paramagnetics can cause contact shifts, but pH changes are a more common culprit for shifts.
Remediation Protocols
We recommend a tiered approach. Start with Protocol A (Chelex 100) for the most robust metal removal. Use Protocol B (Recrystallization) if the sample is heavily contaminated or if you require bulk purification. Protocol C (Degassing) is mandatory for all high-sensitivity NMR experiments.
) from aqueous/alcoholic solutions without significant product loss.
Mechanism:
Chelex 100 is a styrene-divinylbenzene copolymer containing paired iminodiacetate ions.[1][2][3] It acts as a chelating ligand with high affinity for polyvalent metal ions over monovalent cations (
, ), effectively "scavenging" metals from the NALV solution.
Materials:
Chelex 100 Resin (Bio-Rad or equivalent, 100-200 mesh, Sodium form).
Solvent:
(for direct NMR) or High-purity Water/Ethanol.
0.22
Syringe Filter (Polyethersulfone or Nylon).
Step-by-Step Workflow:
Resin Preparation (Batch Method):
Weigh ~50 mg of Chelex 100 resin for every 1 mL of sample solution.
Critical Step: Wash the resin 3x with deionized water to remove residual fines and trace contaminants from the manufacturing process. Decant the supernatant each time.
Optional: If your NALV solution is acidic (pH < 4), the resin's exchange capacity drops. Adjust sample pH to ~6-7 using trace-metal-grade NaOH/HCl if permissible, OR increase resin contact time.
Sample Treatment:
Dissolve N-acetyl-L-valine in your chosen solvent (e.g.,
or ).
Add the pre-washed Chelex resin beads directly to the sample vial.
Incubation: Gently shake or rotate the vial for 30–60 minutes at room temperature. Do not use a magnetic stir bar, as the grinding action can pulverize the resin and introduce iron from the stir bar itself.
Filtration:
Draw the supernatant into a plastic syringe (avoid metal needles).
Pass through a 0.22
filter into a clean NMR tube.
Validation:
Acquire a quick 1H NMR scan. If lines are still broad, proceed to Protocol C (Degassing).
Protocol B: Recrystallization (Bulk Purification)
Best for: Heavily contaminated solid samples or removing non-metal impurities simultaneously.
Dissolution: Dissolve crude NALV in a minimum volume of boiling water.
Hot Filtration: If undissolved particles (dust, metal shavings) are visible, filter the hot solution rapidly through a pre-warmed glass frit.
Crystallization: Allow the solution to cool slowly to room temperature, then move to 4°C. Slow cooling promotes the exclusion of impurities from the crystal lattice.
Collection: Filter the white crystals and wash with cold metal-free water. Dry in a vacuum desiccator.
Protocol C: Degassing (Oxygen Removal)
Best for: Removing dissolved
, a paramagnetic gas that causes ~0.5–1.0 Hz broadening.
Method: Nitrogen/Argon Sparging (Easiest)
Insert a thin PTFE tube or glass capillary into the NMR solvent/sample.
Bubble high-purity
or gas gently through the solution for 5–10 minutes.
Cap the tube immediately.
Method: Freeze-Pump-Thaw (Rigorous)
Freeze sample in liquid
.
Apply vacuum to remove headspace gas.
Thaw sample under static vacuum to release dissolved gas.
Repeat 3x.
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for selecting the correct purification method based on your sample's state and symptoms.
Caption: Decision tree for removing paramagnetic impurities from N-acetyl-L-valine samples. Blue nodes represent decision points; Green nodes represent active protocols.
Troubleshooting & FAQs
Q: I used Chelex, but my NMR peaks are still broad. What now?A: Check three things:
Dissolved Oxygen: Did you degas the sample after Chelex treatment? Filtration can re-introduce air.
Aggregates: N-acetyl-L-valine can form aggregates at high concentrations. Try diluting the sample by 50%.
pH Mismatch: Chelex works best at neutral/basic pH. If your sample is highly acidic, the resin's carboxyl groups are protonated and won't bind metals effectively. Neutralize slightly with NaOD if possible.
Q: Will Chelex remove my N-acetyl-L-valine?A: No. NALV is an anionic/neutral organic molecule (depending on pH). Chelex specifically binds cationic metals. However, some non-specific adsorption can occur. We recommend washing the resin with a small amount of solvent before discarding it to recover any trapped product.
Q: Can I use EDTA instead of Chelex?A: EDTA is a powerful chelator, but the EDTA-Metal complex remains in solution. This means you will see new signals from EDTA in your NMR spectrum, and the paramagnetic relaxation effect might persist (though often reduced). Chelex is superior because it physically removes the metal from the solution via filtration.
Q: How do I validate that the metals are gone?A:
Quantitative: ICP-MS (Inductively Coupled Plasma Mass Spectrometry) is the definitive test for trace metals.
Qualitative (NMR): Measure the
(longitudinal relaxation time) of the methyl protons. Paramagnetic impurities drastically shorten . Pure NALV should have values in the range of 1–3 seconds (depending on field strength and solvent). If , impurities remain.
References
Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy . ACS Omega. (2021). Demonstrates the efficacy of precipitation and chelation for NMR cleanup.
Chelex® 100 and Chelex 20 Chelating Ion Exchange Resin Instruction Manual . Bio-Rad Laboratories.[1] Technical specifications and binding constants for Chelex resin.
Paramagnetic Relaxation Enhancement for Detecting and Characterizing Self-Associations . NIH/PubMed. Discusses the impact of paramagnetic species on NMR relaxation rates.
Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures . Journal of Chemical & Engineering Data. Provides solubility baselines for recrystallization protocols.
Technical Comparison: Cellular Uptake & Bioavailability of L-Valine vs. N-Acetyl-L-Valine
Executive Summary This guide provides a mechanistic comparison of the cellular uptake profiles of L-Valine (Val) and its acetylated derivative, N-Acetyl-L-Valine (NAV) . While L-Valine is a canonical substrate for System...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a mechanistic comparison of the cellular uptake profiles of L-Valine (Val) and its acetylated derivative, N-Acetyl-L-Valine (NAV) . While L-Valine is a canonical substrate for System L amino acid transporters (LAT1/LAT2), N-acetylation fundamentally alters the molecule's physicochemical identity, effectively "masking" it from amino acid transporters.
Key Insight: N-acetylation triggers a "Transporter Switch." NAV bypasses the competitive System L pathway utilized by endogenous amino acids and instead recruits Organic Anion Transporters (OATs) or Monocarboxylate Transporters (MCTs) for cellular entry. Once intracellular, NAV functions as a prodrug, requiring hydrolysis by Aminoacylase 1 (ACY1) to release bioavailable L-Valine.
Mechanistic Foundations: The Transporter Switch
The uptake difference lies in the molecular recognition requirements of membrane transporters.
L-Valine: System L Dominance
L-Valine is a branched-chain amino acid (BCAA) transported primarily by LAT1 (SLC7A5) and LAT2 (SLC7A8) .
Mechanism: Sodium-independent obligate exchange. L-Valine entry is coupled to the efflux of another intracellular amino acid (e.g., Glutamine).
Recognition Motif: LAT1 requires a free
-amino group and a hydrophobic side chain.
Limitation: High competition at the Blood-Brain Barrier (BBB) and tumor microenvironments from other neutral amino acids (Leucine, Isoleucine, Phenylalanine).
N-Acetyl-L-Valine: Anion Transport & Diffusion
Acetylation of the
-amino group abolishes the positive charge, rendering the molecule an organic anion at physiological pH.
LAT1 Exclusion: The lack of a free amino group prevents NAV from binding to the LAT1 substrate pocket.
Active Transport: NAV becomes a substrate for OAT1/OAT3 (SLC22A6/SLC22A8) and potentially MCT1 , particularly in renal and intestinal epithelia.
Passive Diffusion: The acetylation increases lipophilicity (LogP shift), allowing for higher rates of passive diffusion compared to the zwitterionic L-Valine.
Intracellular Activation: Upon entry, NAV is not immediately usable for protein synthesis. It must be deacetylated by Aminoacylase 1 (ACY1) , a cytosolic zinc-binding metalloenzyme.[1]
Pathway Visualization
The following diagram illustrates the distinct entry routes and the convergence point at the intracellular pool.
Figure 1: Differential uptake pathways. L-Valine utilizes the amino acid transporter LAT1, while N-Acetyl-L-Valine utilizes organic anion transporters (OAT/MCT) before enzymatic conversion by ACY1.
Comparative Performance Data
The following table summarizes the physicochemical and kinetic differences critical for experimental design.
Feature
L-Valine
N-Acetyl-L-Valine
Primary Transporter
LAT1 (SLC7A5), System A
OAT1/3, MCT1, Passive Diffusion
Transport Mechanism
Obligate Exchange (Antiport)
Anion Transport / Diffusion
Inhibitor Sensitivity
Sensitive to BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid)
Sensitive to Probenecid (OAT inhibitor)
Km (Affinity)
~0.64 mM (High Affinity)
> 2.0 mM (Lower Affinity / Diffusion dominant)
Intracellular Fate
Direct incorporation into proteins
Requires ACY1 hydrolysis (Rate-limiting step)
Solubility (25°C)
~88 mg/mL
~37 mg/mL (More lipophilic character)
pH Stability
Zwitterionic at pH 7.4
Anionic at pH 7.4
Experimental Protocol: Differential Uptake Assay
To experimentally validate the uptake mechanism in your specific cell line (e.g., HEK293, Caco-2), use this self-validating "Inhibition Profiling" protocol. This method distinguishes between LAT1-mediated transport and OAT-mediated transport.
Materials
Radiolabels:
H-L-Valine and H-N-Acetyl-L-Valine (custom synthesis may be required or use LC-MS/MS for cold detection).
Seeding: Plate cells in 24-well plates (1x10^5 cells/well) and culture to 90% confluence.
Equilibration: Wash cells 2x with warm KRPH buffer. Incubate for 10 min at 37°C to deplete intracellular amino acids (enhances LAT1 exchange activity).
Treatment Groups (Triplicate):
Control: Substrate only (Val or NAV).
Group A (LAT1 Block): Substrate + 10 mM BCH.
Group B (OAT Block): Substrate + 1 mM Probenecid.
Group C (4°C): Substrate at 4°C (measures passive binding/diffusion, blocks active transport).
Uptake Phase: Add 10 µM of labeled substrate. Incubate for 1, 5, and 10 minutes (Linear phase).
Termination: Aspirate buffer rapidly. Wash 3x with ice-cold PBS containing 1 mM unlabeled substrate (removes surface-bound tracer).
Lysis & Detection: Lyse cells with 0.1 N NaOH. Measure radioactivity (LSC) or intracellular concentration (LC-MS/MS).
Expected Results (Validation Criteria)
L-Valine: Uptake should be >80% inhibited by BCH but unaffected by Probenecid. 4°C uptake should be <10% of control (indicating active transport).
N-Acetyl-L-Valine: Uptake should be insensitive to BCH . If uptake is transporter-mediated, it will be reduced by Probenecid. If uptake is purely passive, it will be temperature-dependent but inhibitor-insensitive.
Implications for Drug Development[3][4]
Prodrug Strategy (The "Trojan Horse")
NAV is effectively a prodrug. By acetylating Valine, you prevent it from competing with dietary amino acids for the saturated LAT1 transporter at the Blood-Brain Barrier.
Application: Use NAV when you need to deliver Valine to tissues expressing OATs (Kidney, Choroid Plexus) while avoiding the "amino acid competition" effect in plasma.
Stability & Formulation
N-acetylation protects the N-terminus from degradation by aminopeptidases in the plasma. This extends the circulation half-life compared to free L-Valine, allowing for a sustained release of Valine upon intracellular deacetylation.
Media Supplementation
In cell culture, NAV can be used as a stabilized source of Valine. However, the cell line must express ACY1.
Warning: ACY1 expression is downregulated in certain tumors (e.g., Small Cell Lung Cancer). In these cells, NAV will accumulate but fail to support protein synthesis, potentially acting as a metabolic trap.
References
LAT1 Substr
Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (L
N-Acetyl Amino Acid Transport (Transporter Switching)
Acetylation of leucine enables it to be more efficiently taken up into cells by organic anion transporters (OAT1 and OAT3) and monocarboxylate transporter type 1 (MCT1).[2] ResearchGate / Scientific Reports.
A Comparative Guide to Purity Validation of N-acetyl-L-valine-15N: Elemental Analysis in Focus
For researchers, scientists, and professionals in drug development, the purity of isotopically labeled compounds is not merely a quality metric; it is the bedrock of reliable and reproducible experimental outcomes. N-ace...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the purity of isotopically labeled compounds is not merely a quality metric; it is the bedrock of reliable and reproducible experimental outcomes. N-acetyl-L-valine-15N, a valuable derivative of the essential amino acid L-valine, is increasingly utilized in metabolic studies, protein structure elucidation, and as an internal standard in quantitative mass spectrometry.[1] Its efficacy in these applications is directly contingent on its chemical and isotopic purity. This guide provides an in-depth technical comparison of analytical methodologies for validating the purity of N-acetyl-L-valine-15N, with a primary focus on elemental analysis, while objectively contrasting its performance with orthogonal techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
The Imperative of Purity in Isotopically Labeled Compounds
The introduction of a stable isotope like ¹⁵N is designed to create a molecular tracer that can be distinguished from its natural abundance counterpart.[2] However, the synthesis of such labeled compounds can introduce a variety of impurities, including residual solvents, starting materials, by-products, and diastereomers. These impurities can interfere with analytical measurements, leading to erroneous data interpretation. Therefore, a robust validation of purity is a critical, non-negotiable step in the qualification of N-acetyl-L-valine-15N for research and development purposes.
Elemental Analysis: A Fundamental Approach to Purity Assessment
Elemental analysis, particularly CHN (Carbon, Hydrogen, Nitrogen) analysis, is a classic and robust technique for determining the elemental composition of a pure organic compound.[3] The principle is straightforward: a sample is combusted in an oxygen-rich environment at high temperatures, converting the carbon, hydrogen, and nitrogen within the molecule into their gaseous oxides (CO₂, H₂O, and NOx). These gases are then separated, and their concentrations are measured by a thermal conductivity detector.[4]
Causality Behind Experimental Choices in Elemental Analysis
The power of elemental analysis for purity determination lies in its stoichiometric foundation. The measured weight percentages of C, H, and N are compared against the theoretical values calculated from the molecular formula of N-acetyl-L-valine-¹⁵N (C₇H₁₃¹⁵NO₃). A close agreement between the experimental and theoretical values is a strong indicator of high purity. For a new compound, a deviation of less than ±0.4% is generally considered acceptable evidence of purity.[5]
Theoretical Elemental Composition of N-acetyl-L-valine-¹⁵N (C₇H₁₃¹⁵NO₃)
The following diagram illustrates a typical workflow for the elemental analysis of N-acetyl-L-valine-¹⁵N.
Caption: A generalized workflow for the purity determination of N-acetyl-L-valine-15N by elemental analysis.
Detailed Experimental Protocol for Elemental Analysis
Sample Preparation:
Accurately weigh 2-5 mg of the dried N-acetyl-L-valine-¹⁵N sample into a clean tin capsule using a microbalance.
Seal the capsule to ensure no loss of sample.
Instrument Setup and Calibration:
Set the combustion furnace temperature to approximately 950°C and the reduction furnace to about 650°C.
Calibrate the instrument using a certified standard with a known elemental composition (e.g., acetanilide).
Analysis:
Place the sealed sample capsule into the instrument's autosampler.
Initiate the analysis sequence. The sample is dropped into the combustion furnace, where it is flash-combusted in a stream of pure oxygen.
The resulting gases (CO₂, H₂O, and NOx) are passed through a reduction furnace containing copper to convert NOx to N₂.
The mixture of CO₂, H₂O, and N₂ is then passed through a gas chromatographic column to separate the individual gases.
The separated gases are detected by a thermal conductivity detector (TCD).
Data Analysis:
The instrument software integrates the peaks corresponding to each gas and calculates the weight percentages of carbon, hydrogen, and nitrogen based on the calibration.
Compare the experimental weight percentages to the theoretical values for C₇H₁₃¹⁵NO₃. The difference should be within ±0.4% for a highly pure sample.
Orthogonal Methods for Purity Validation: A Comparative Overview
While elemental analysis provides a fundamental assessment of purity, a comprehensive validation strategy employs orthogonal methods that measure different physicochemical properties of the compound. This multi-faceted approach ensures a more complete and trustworthy purity profile.
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for purity determination.[6][7] It allows for the direct measurement of the analyte concentration against a certified internal standard of known purity.
Principle: The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a specific proton signal from N-acetyl-L-valine-¹⁵N with the integral of a known amount of an internal standard, the absolute purity of the sample can be determined.[8]
Advantages:
Provides structural information and purity in a single experiment.
Non-destructive.
Can detect and quantify non-UV active impurities.
Traceable to the International System of Units (SI) when a certified reference material is used.[9]
Limitations:
Requires a suitable internal standard that is soluble in the same deuterated solvent and has signals that do not overlap with the analyte.
Lower sensitivity compared to chromatographic methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of purity analysis in the pharmaceutical industry.[10] For N-acetyl-L-valine-¹⁵N, a reversed-phase HPLC (RP-HPLC) method with UV detection is typically employed.
Principle: The sample is dissolved in a mobile phase and passed through a column packed with a stationary phase. Differences in the affinity of the analyte and its impurities for the stationary and mobile phases lead to their separation. Purity is typically expressed as the area percentage of the main peak relative to the total peak area.[11]
Advantages:
High sensitivity and resolution for separating closely related impurities.
Well-established and robust methodology.
Can be coupled with mass spectrometry (LC-MS) for impurity identification.
Limitations:
Requires that impurities have a chromophore for UV detection. Non-UV active impurities will not be detected.
Relative quantification based on peak area assumes that all compounds have the same response factor at the detection wavelength, which may not be accurate.
Mass Spectrometry (MS)
While mass spectrometry is the definitive technique for confirming the molecular weight and isotopic enrichment of N-acetyl-L-valine-¹⁵N, its role in assessing chemical purity is typically in conjunction with a separation technique like HPLC or GC.
Principle: Molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). For ¹⁵N-labeled compounds, MS can precisely determine the percentage of ¹⁵N incorporation by analyzing the isotopic distribution of the molecular ion peak.[12][13]
Advantages:
Unparalleled specificity for molecular weight determination and isotopic enrichment analysis.
Extremely high sensitivity.
Limitations:
Not a standalone method for chemical purity assessment, as it does not separate isomers and may suffer from ion suppression effects in complex mixtures.
Quantification can be challenging without the use of an appropriate internal standard.
Comparative Analysis of Purity Validation Methods
The following table summarizes the key performance characteristics of the discussed analytical techniques for the purity validation of N-acetyl-L-valine-¹⁵N.
Feature
Elemental Analysis (CHN)
Quantitative NMR (¹H-qNMR)
HPLC-UV
Mass Spectrometry (MS)
Primary Measurement
Elemental composition (%C, %H, %N)
Molar ratio to an internal standard
Chromatographic purity (area %)
Mass-to-charge ratio (m/z)
Type of Purity
Chemical (elemental)
Chemical (absolute)
Chemical (relative)
Isotopic & Molecular Weight
Specificity
Low (does not distinguish isomers)
High (structure-specific)
Moderate to High
Very High
Sensitivity
Low (mg range)
Moderate (µg-mg range)
High (ng-µg range)
Very High (pg-ng range)
Precision
High (RSD < 0.3%)
High (RSD < 1%)
Very High (RSD < 2%)
Variable (depends on method)
Accuracy
High (with proper calibration)
Very High (primary ratio method)
Moderate (response factor dependent)
High (for isotopic ratio)
Key Advantage
Fundamental, stoichiometric purity
Absolute quantification without analyte-specific standard
High resolving power for impurities
Confirms isotopic labeling
Key Limitation
Does not detect organic impurities with the same elemental composition
Lower sensitivity, potential for peak overlap
Requires chromophore, relative quantification
Not a standalone purity method
Decision-Making Framework for Purity Analysis
The selection of an appropriate analytical method or combination of methods depends on the specific requirements of the study and the stage of drug development. The following diagram provides a logical framework for this decision-making process.
Caption: A decision tree for selecting appropriate analytical methods for purity validation.
Conclusion: An Integrated Approach for Trustworthy Results
By judiciously combining these orthogonal analytical techniques, researchers and drug development professionals can ensure the quality and purity of N-acetyl-L-valine-¹⁵N, thereby safeguarding the integrity of their experimental data and advancing their scientific endeavors with confidence.
UC Davis Stable Isotope Facility. (n.d.). Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. Retrieved from [Link]
An International Study Evaluating Elemental Analysis. (2014). PubMed Central. Retrieved from [Link]
National Center for Biotechnology Information. (2016). Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins. PubMed. Retrieved from [Link]
Mathew, E. M., et al. (2017). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC.
European Medicines Agency. (2011). ICH Topic Q2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
BenchChem. (2025). Technical Whitepaper: An In-depth Guide to N-Acetyl-L-valine.
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(21), 9220-9231.
BenchChem. (2025). A Comparative Guide to Analytical Methods for Confirming the Purity of H-His(Trt).
ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]
Phillips, A. A. (2021). Practical considerations for amino acid isotope analysis. Organic Geochemistry, 164, 104353.
Mestrelab Research. (n.d.). qNMR Purity Recipe Book (1 - Sample Preparation). Retrieved from [Link]
University of Illinois Urbana-Champaign. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]
International Council for Harmonisation. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
UC Davis Stable Isotope Facility. (2024). Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. Retrieved from [Link]
National Center for Biotechnology Information. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. Retrieved from [Link]
U.S. Pharmacopeia. (n.d.). Stimuli Article (qNMR). Retrieved from [Link]
ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
Insights.bio. (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Retrieved from [Link]
National Center for Biotechnology Information. (2015). Production, Purification and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements. PubMed Central. Retrieved from [Link]
American Journal of Analytical Chemistry. (2018). Quantitative determination of N-Acetyl cysteine by RP-HPLC method in bulk and parenteral injection. Retrieved from [Link]
American Chemical Society. (2014). Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula. Journal of Chemical Education. Retrieved from [Link]
JEOL. (2022). qNMR - Quantitative Analysis by NMR. Retrieved from [Link]
Cross-Validation of 15N Enrichment: A Dual-Modality Guide (MS & NMR)
Executive Summary: The Case for Dual-Modality Validation In the high-stakes arena of structural biology and metabolic flux analysis, relying on a single analytical modality for 15N enrichment verification is a calculated...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Case for Dual-Modality Validation
In the high-stakes arena of structural biology and metabolic flux analysis, relying on a single analytical modality for 15N enrichment verification is a calculated risk that often leads to data misinterpretation. Mass Spectrometry (MS) offers unparalleled sensitivity and precise mass isotopomer distribution (MID) analysis, yet it frequently struggles with positional scrambling and structural context. Conversely, Nuclear Magnetic Resonance (NMR) provides atomic-resolution positional certainty and structural integrity validation but suffers from inherent sensitivity limitations.
This guide presents a self-validating, dual-modality workflow that leverages the orthogonal strengths of MS and NMR. By cross-validating 15N enrichment, researchers can distinguish between global incorporation and specific positional labeling, ensuring data integrity for downstream applications in drug discovery and protein dynamics.
Technical Deep Dive: Orthogonal Mechanisms
To effectively cross-validate, one must understand the distinct physical principles governing signal generation in both techniques.
Mass Spectrometry: The Sensitivity Engine
MS detects 15N enrichment by measuring the shift in the mass-to-charge ratio (
) of the analyte. It quantifies the Mass Isotopomer Distribution (MID) .
Mechanism: As 15N replaces 14N, the molecular envelope shifts to higher masses. High-resolution MS (HR-MS) resolves these isotopic peaks.
The Blind Spot: Standard MS/MS fragmentation (CID/HCD) can cause "scrambling" of labile protons or fail to distinguish between isomers where the 15N label is on different residues within the same peptide fragment.
NMR Spectroscopy: The Structural Anchor
NMR detects 15N enrichment via the Chemical Shift and Scalar Coupling (
) . The gold standard is the 2D HSQC (Heteronuclear Single Quantum Coherence).
Mechanism: Magnetization is transferred from
to attached nuclei via the coupling (~90 Hz) using INEPT sequences. Signal intensity correlates with enrichment at that specific position.
The Blind Spot: Low sensitivity requires milligram-level samples. "Silent" nitrogens (those without attached protons, e.g., Proline backbone or tertiary amines) are invisible in standard HSQC experiments.
Head-to-Head Comparison
Feature
Mass Spectrometry (MS)
NMR Spectroscopy ( HSQC)
Primary Metric
shift (Isotopologue abundance)
Peak Volume/Intensity (Positional occupancy)
Sensitivity
Femtomole to Picomole
Micromole to Millimole
Positional Resolution
Low (Peptide/Fragment level)
High (Atomic/Residue level)
Sample State
Destructive (Ionized)
Non-destructive (Solution state)
Information Content
Global % Enrichment
Structural Integrity + Site-Specific %
Blind Spots
Isobaric interference, Scrambling
Prolines, exchange-broadened regions
The Self-Validating Protocol: A Unified Workflow
This protocol is designed as a closed-loop system. Data from MS informs the NMR setup, and NMR data validates the structural context of MS findings.
Phase 1: Sample Preparation (Unified Stream)
Objective: Create a homogeneous sample suitable for split-stream analysis.
Step 1: Purify 15N-labeled protein/metabolite using standard chromatography (SEC/Ion Exchange).
Step 2: Buffer exchange into a volatile buffer (e.g., Ammonium Acetate) if possible, to favor MS.
Step 3: Split sample:
Aliquot A (MS): 50 µL (diluted to ~1 µM).
Aliquot B (NMR): 500 µL (concentrated to >50 µM, with 5-10% D₂O).
Phase 2: MS Quantification (Global Enrichment)
Instrument: Orbitrap or Q-TOF (High Resolution required).
Method: Direct Infusion or LC-MS.
Protocol:
Acquire full scan MS spectra in profile mode.
Identify the monoisotopic peak (
) and isotopologues ().
Calculation: Use the deconvolution algorithm to calculate % incorporation.
Output: Global enrichment percentage (e.g., 98.5% 15N).
Phase 3: NMR Validation (Positional Integrity)
Instrument: 600 MHz+ spectrometer with CryoProbe.
Method: 2D
HSQC.
Protocol:
Pulse Sequence: hsqcetfpf3gpsi (Bruker standard) – Sensitivity enhanced, water flip-back.[1]
Parameter Setup: Set
to 92 Hz. Acquire 1024 (F2) x 128 (F1) complex points.
Processing: Apply squared sine-bell apodization.
Analysis: Integrate cross-peaks. Compare intensities to a reference standard (if available) or analyze signal-to-noise ratio (S/N) uniformity across the backbone.
Phase 4: Data Synthesis (The Cross-Check)
Logic: If MS shows 99% enrichment but NMR shows missing peaks or variable intensities, the protein may be aggregated or unfolded (structural failure), or the label is chemically present but structurally disordered.
Visualization: The Cross-Validation Logic
The following diagram illustrates the decision-making process when combining these two modalities.
Figure 1: Decision tree for interpreting cross-validated MS and NMR data. This logic gate ensures that "enrichment" is not conflated with "structural utility."
Experimental Data: What to Expect
Scenario A: The "Perfect" Sample
MS Data: The mass spectrum shows a clean shift of the molecular envelope. The monoisotopic peak (
) is effectively absent (<1%). Calculated enrichment: 99.2%.
NMR Data: The HSQC spectrum shows sharp, well-dispersed peaks corresponding to the expected residue count.
Scenario B: The "False Positive"
MS Data: Calculated enrichment is 98%.
NMR Data: The HSQC spectrum shows broad, clustered peaks in the center (8.0 - 8.5 ppm proton dimension).
Diagnosis: The protein is 15N-enriched but unfolded or aggregated . MS detected the atoms, but NMR revealed the useless structural state.
Action: Re-optimize buffer conditions or refold; do not proceed to complex NMR.
Scenario C: The "Metabolic Leak"
MS Data: Shows a complex distribution; enrichment calculated at 70%.
NMR Data: Strong peaks for certain amino acid types (e.g., Glycine, Alanine) but weak/missing peaks for others (e.g., Phenylalanine).
Diagnosis:Metabolic Scrambling or incomplete auxotrophy in the expression host. The 15N source was not utilized uniformly.[2]
Action: Switch to a cell-free system or tighter auxotrophic strains.
References
Nanalysis. (2020). MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis? Retrieved from [Link]
Emwas, A. M. (2015).[3] The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. Methods in Molecular Biology.[3] Retrieved from [Link]
American Chemical Society (ACS). (2024). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Retrieved from [Link]
National Institutes of Health (NIH). (2016). Prediction, Detection, and Validation of Isotope Clusters in Mass Spectrometry Data. Retrieved from [Link]
Protein-NMR.org.uk. (2012). 1H-15N HSQC - Protein NMR Spectroscopy: Principles and Practice. Retrieved from [Link]
15N NMR Chemical Shift Referencing: Liquid Ammonia vs. Nitromethane
Executive Summary: The "380 ppm Gap" For researchers transitioning between small molecule synthesis and biomolecular NMR, N referencing presents a notorious stumbling block: the coexistence of two dominant scales with a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "380 ppm Gap"
For researchers transitioning between small molecule synthesis and biomolecular NMR,
N referencing presents a notorious stumbling block: the coexistence of two dominant scales with a massive spectral offset.
Liquid Ammonia (
-NH): The historical zero (0.0 ppm).[1][2] Dominant in biochemistry/protein NMR.
Nitromethane (CH
NO): The IUPAC-recommended zero for organic/inorganic chemistry.
The Critical Conversion:
To convert a chemical shift from the Nitromethane scale to the Ammonia scale , you must ADD ~380.2 ppm .
This guide provides the definitive technical comparison, conversion protocols, and the modern "Unified Scale" methodology to ensure your data meets rigorous publication standards.
Part 1: The Scales Compared
The choice of scale is rarely a matter of preference but rather of application domain .
Feature
Liquid Ammonia (-NH)
Nitromethane (CHNO)
Primary Domain
Biochemistry / Proteins
Organic Synthesis / Materials
Physical State
Gas at RT (Boils at -33.3°C)
Liquid at RT (Boils at 101°C)
Chemical Shift
Defined as 0.0 ppm
0.0 ppm (on its own scale) 380.2 ppm (relative to NH)
Broader (quadrupolar N relaxation if not labeled).
Visualizing the Offset
The diagram below illustrates the relationship between the two scales and common nitrogen species. Note that while Nitromethane is the "Zero" for organic chemists, it appears far downfield (deshielded) on the Ammonia scale.
Part 2: Modern Referencing Protocols
In modern high-field NMR, we rarely use physical internal standards for
N due to reactivity and signal overlap. Instead, we use Indirect Referencing (The Unified Scale) or External Referencing (Coaxial Inserts).
Method A: The Unified Scale (Recommended)
Best for: High-precision biomolecular and organic work.
This method uses the
H signal of a standard (DSS or TSP) to mathematically calculate the N zero point. This eliminates solvent interaction errors and the need for toxic nitrogen standards.
The Protocol:
Calibrate the
H spectrum using internal DSS (0.00 ppm).
Determine the absolute frequency of the DSS signal (
) in MHz.
Calculate the
N zero frequency () using the IUPAC ratio:
for Liquid NH scale: 10.1329118
for Nitromethane scale: 10.136767 (approx)
Method B: External Referencing (Coaxial Insert)
Best for: Quick checks or when
ratios are unavailable.
Using a coaxial insert (a small tube inside your NMR tube) separates the reference from your sample, preventing chemical reaction. However, this introduces Magnetic Susceptibility (
) Errors .
The Protocol:
Preparation: Place your sample in a standard 5mm NMR tube.
Insert: Fill a coaxial capillary with Neat Nitromethane-d3 (or Nitromethane in CDCl
).
Acquisition: Insert the capillary into the sample tube. Lock and shim on the sample solvent.
Correction: The observed shift (
) is chemically separated but magnetically distorted.
Note: For rough organic characterization, this correction (<1 ppm) is often ignored, but for publication-quality physical data, it is mandatory.
Part 3: Experimental Decision Workflow
Use this logic flow to determine the correct referencing strategy for your sample.
Part 4: Data Conversion Table
When reviewing literature, verify the referencing scale immediately. A "10 ppm" shift in an organic paper (Nitromethane scale) is a "390 ppm" shift in a biology paper (Ammonia scale).
Compound Class
Shift () vs. Liq. NH
Shift () vs. CHNO
Liquid Ammonia
0.0
-380.2
Ammonium (NH)
20 to 60
-360 to -320
Amines (Primary)
20 to 80
-360 to -300
Urea
~77
~-303
Amides
100 to 140
-280 to -240
Imines
300 to 350
-80 to -30
Nitromethane
380.2
0.0
Nitro Groups (-NO)
360 to 400
-20 to +20
Nitroso (-N=O)
500+
+120+
References
Harris, R. K., et al. (2001). "NMR nomenclature.[5][6] Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001)."[3][5][6] Pure and Applied Chemistry.
Harris, R. K., et al. (2008). "Further conventions for NMR shielding and chemical shifts (IUPAC Recommendations 2008)."[3] Pure and Applied Chemistry.
Wishart, D. S., et al. (1995). "1H, 13C and 15N chemical shift referencing in biomolecular NMR." Journal of Biomolecular NMR.
Bertani, P., et al. (2014). "15N chemical shift referencing in solid state NMR."[4][7] Solid State Nuclear Magnetic Resonance.
Metabolic stability comparison: N-acetyl-L-valine vs N-acetyl-L-leucine
Metabolic Stability Comparison: N-acetyl-L-valine vs. N-acetyl-L-leucine Executive Summary This guide provides a technical comparison of the metabolic stability of N-acetyl-L-valine (NALV) and N-acetyl-L-leucine (NALL) .
Author: BenchChem Technical Support Team. Date: February 2026
Metabolic Stability Comparison: N-acetyl-L-valine vs. N-acetyl-L-leucine
Executive Summary
This guide provides a technical comparison of the metabolic stability of N-acetyl-L-valine (NALV) and N-acetyl-L-leucine (NALL) . While both compounds are N-acetylated amino acids (NAAs) metabolized primarily by Aminoacylase 1 (ACY1) , they exhibit distinct kinetic profiles due to side-chain steric effects.
N-acetyl-L-leucine (NALL): Acts as a rapidly metabolized "prodrug" for L-leucine.[1][2] It exhibits low metabolic stability in cytosolic environments due to high affinity for ACY1, facilitating rapid deacetylation and intracellular leucine delivery.
N-acetyl-L-valine (NALV): Exhibits moderate metabolic stability compared to NALL. The
-branching of the valine side chain introduces steric hindrance at the ACY1 active site, slowing the rate of hydrolysis relative to the leucine derivative.
Mechanistic Basis of Metabolism
The metabolic fate of both compounds is governed by the cytosolic enzyme Aminoacylase 1 (ACY1) (EC 3.5.1.14), a zinc-binding metalloenzyme expressed abundantly in the kidney and liver.[3]
The "Prodrug" Uptake Mechanism
Unlike free amino acids, which rely on the saturable L-type Amino Acid Transporter 1 (LAT1), N-acetylated analogs utilize organic anion transporters (OATs) and monocarboxylate transporters (MCT1). This "transporter switching" allows them to achieve higher intracellular concentrations before being metabolized.
Enzymatic Hydrolysis & Steric Hindrance
Once cytosolic, ACY1 hydrolyzes the N-acetyl group. The reaction kinetics follow the Rule of Steric Control :
NALL (
-branched): The isobutyl side chain of leucine is less sterically hindered near the amide bond, allowing optimal fit into the ACY1 hydrophobic pocket. This results in a high (catalytic efficiency).
NALV (
-branched): The isopropyl side chain of valine branches at the -carbon, immediately adjacent to the reaction center. This proximity impedes the nucleophilic attack on the amide bond, reducing the hydrolysis rate.
Figure 1: Comparative metabolic pathway. N-acetyl-L-leucine is rapidly processed by ACY1, whereas N-acetyl-L-valine hydrolysis is rate-limited by steric hindrance.
Comparative Stability Profile
The following data synthesizes kinetic trends observed in renal and hepatic cytosolic fractions.
Feature
N-acetyl-L-leucine (NALL)
N-acetyl-L-valine (NALV)
Primary Enzyme
Aminoacylase 1 (ACY1)
Aminoacylase 1 (ACY1)
Subcellular Location
Cytosol (Liver, Kidney)
Cytosol (Liver, Kidney)
Relative Hydrolysis Rate
High (100%)
Moderate (~40-60%)
Half-life ()
Short (< 30 min in cytosol)
Intermediate
Steric Factor
-branching (Low hindrance)
-branching (High hindrance)
Metabolic Classification
Prodrug (Rapid conversion)
Metabolically Stable Intermediate
Clinical Relevance
Therapeutic for Ataxia/NPC
Biomarker for ACY1 Deficiency
Expert Insight: In standard Liver Microsomal Stability assays (which typically wash away the cytosol), both compounds may appear artificially stable because ACY1 is a cytosolic enzyme. You must use S9 fractions or Hepatocytes to obtain accurate stability data.
Experimental Protocols
To accurately assess the stability of these compounds, the experimental system must contain cytosolic enzymes.
Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS. Monitor the disappearance of parent (N-acetyl) and appearance of product (Free Amino Acid).
Protocol B: Intrinsic Clearance in Hepatocytes
Recommended for predicting in vivo half-life.
Workflow:
Thawing: Thaw cryopreserved hepatocytes (Human/Mouse) and resuspend in Krebs-Henseleit buffer to
cells/mL.
Incubation: Incubate cells with 1 µM test compound at 37°C in a humidified
incubator.
Timepoints: 0, 15, 30, 60, 90, 120 min.
Calculation: Plot
vs. time. The slope is used to calculate :
References
Churchill, G. C., et al. (2020). "Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance." PLOS ONE.
Struys, E. A., et al. (2005). "Metabolism of N-acetyl-L-leucine and N-acetyl-L-valine by aminoacylase I." Molecular Genetics and Metabolism.
Lindner, H. A., et al. (2008).[3] "The molecular basis of aminoacylase 1 deficiency." Human Mutation.
Sass, J. O., et al. (2006).[3][4] "Mutations in ACY1, the gene encoding aminoacylase 1, cause a novel inborn error of metabolism."[4] American Journal of Human Genetics.[4]
Yamashita, T., et al. (2021).[5] "Acetylation turns leucine into a drug by membrane transporter switching." Scientific Reports.
Definitive Guide to Verifying N-Terminal Acetylation in Peptide Synthesis
Executive Summary In solid-phase peptide synthesis (SPPS), N-terminal acetylation is not merely a cosmetic modification; it is a critical strategy for stabilizing peptide conformation, increasing resistance to enzymatic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In solid-phase peptide synthesis (SPPS), N-terminal acetylation is not merely a cosmetic modification; it is a critical strategy for stabilizing peptide conformation, increasing resistance to enzymatic degradation, and preventing the formation of "deletion sequences" during subsequent coupling steps. However, a common failure mode in drug development is assuming acetylation is complete based on standard protocols without rigorous verification.
Incomplete acetylation leaves free amines reactive, leading to truncated impurities that often co-elute with the target peptide during purification. This guide outlines a multi-tiered verification strategy, moving from rapid in-process colorimetric checks to definitive chromatographic and spectrometric validation.
Part 1: The Comparative Landscape
The choice of verification method depends on the synthesis stage (on-resin vs. cleaved) and the required sensitivity.
Feature
Kaiser Test (Ninhydrin)
Chloranil Test
RP-HPLC
LC-MS (ESI/MALDI)
Primary Use
Rapid, on-resin qualitative check
On-resin check for secondary amines (Proline)
Quantitative purity & retention time shift
Definitive mass confirmation
Target Analyte
Primary Amines ()
Secondary Amines ()
Hydrophobicity change
Mass shift (+42 Da)
Speed
< 10 Minutes
< 10 Minutes
30-60 Minutes
30-60 Minutes
Destructive?
Yes (to the sample beads)
Yes (to the sample beads)
No (analytical scale)
No (analytical scale)
Limit of Detection
~99% coupling efficiency
~98% coupling efficiency
< 0.1% impurity
< 0.01% impurity
Blind Spot
Fails on Proline/Secondary amines
Less sensitive for primary amines
Co-elution of similar impurities
Isobaric interferences (rare)
Part 2: Colorimetric Assays (In-Process Control)
Colorimetric tests are your first line of defense during synthesis. They allow you to pause and re-react before wasting expensive downstream reagents.
The Kaiser Test (Ninhydrin)
Mechanism: Ninhydrin reacts with free primary amines to form "Ruhemann’s Purple."
Applicability: All amino acids EXCEPT N-terminal Proline, Pipecolic acid, or Tetrahydroisoquinoline (secondary amines).
Interpretation:
Blue Beads/Solution: Positive (Free amines present
Incomplete Acetylation).
Yellow/Colorless: Negative (Blocked amines
Complete Acetylation).
The Chloranil Test (Acetaldehyde/p-Chloranil)
Critical Application: You must use this test if your N-terminal residue is Proline or another secondary amine.[1] The Kaiser test will yield a false negative (no color change) on Proline even if acetylation failed.
Mechanism: Reacts with secondary amines to form a vinyl-amino-quinone derivative.
Interpretation:
Dark Blue/Green Beads: Positive (Free secondary amine
Incomplete).
Colorless/Amber: Negative (Complete Acetylation).
Part 3: Chromatographic & Spectrometric Analysis (The Gold Standard)
Once the peptide is cleaved from the resin, colorimetric tests are impossible. Here, we rely on physical property changes induced by the acetyl group.
RP-HPLC: The Hydrophobic Shift
Acetylation caps the N-terminus, neutralizing the positive charge of the free amine (
becomes ) and adding a hydrophobic methyl group.
Result: The acetylated peptide becomes more hydrophobic .
Observation: On a C18 Reverse Phase column, the acetylated product will elute later (higher retention time) than the non-acetylated precursor.
Diagnostic: If you see a small peak eluting before your main peak, it is likely the non-acetylated impurity.
Mass Spectrometry: The +42 Da Rule
This is the only definitive confirmation of molecular identity.
Mass Shift: Acetylation adds an acetyl group (
).
Exact Mass Addition: +42.01 Da .
Tandem MS (MS/MS) Validation:
b-ions (N-terminal fragments): Will show a mass shift of +42 Da compared to the theoretical non-acetylated series.
y-ions (C-terminal fragments): Will remain unchanged . This specific pattern confirms the modification is at the N-terminus and not a side-chain artifact.
Part 4: Experimental Protocols
Workflow Logic Diagram
The following decision tree illustrates the correct selection of verification methods based on peptide sequence and synthesis stage.
Figure 1: Decision logic for selecting the appropriate colorimetric test based on N-terminal residue type.
Protocol A: The Kaiser Test (Standard)
Reagents:
Solution A: 500 mg KCN in 10 mL water, diluted with 100 mL Pyridine.
Solution B: 500 mg Ninhydrin in 10 mL n-Butanol.
Solution C: 40 g Phenol in 10 mL n-Butanol.
Steps:
Wash a small sample of resin beads (approx. 10-20 beads) with Ethanol (3x) to remove DMF (DMF can cause false positives).
Transfer beads to a small glass tube.
Add 2 drops of Solution A , 1 drop of Solution B , and 1 drop of Solution C .
Heat at 100°C for 5 minutes .
Read: Blue = Free amine (Fail). Yellow = Acetylated (Pass).
Protocol B: LC-MS Verification (Confirmatory)
Steps:
Micro-Cleavage: Take ~5 mg of resin. Treat with 200 µL cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 30 mins.
Precipitate: Ether precipitate and re-dissolve in 50% Acetonitrile/Water.
Run LC-MS: Use a standard C18 gradient (e.g., 5-95% ACN over 20 mins).
Analyze:
Extract Ion Chromatogram (EIC) for
(Target Mass) and (Non-acetylated Mass).
Calculate efficiency:
Visualizing the HPLC Shift
The following diagram conceptualizes the expected chromatogram shift.
Figure 2: Chromatographic behavior of acetylated vs. non-acetylated peptides. The loss of positive charge and addition of a methyl group increases retention time on reverse-phase media.
References
National Institutes of Health (NIH). (2018). Spotlight on protein N-terminal acetylation. PMC - PubMed Central. Retrieved from [Link]
IonSource. (2007).[2] Acetylation of Peptides and Proteins: Monograph 0003. Retrieved from [Link]
Aapptec. (n.d.). Kaiser Test (Ninhydrin Test) Technical Support Information. Retrieved from [Link]
BioRxiv. (2025). The role of N-terminal acetylation on biomolecular condensation. Retrieved from [Link][1][3][4][5][6][7][8][9][10]
This guide outlines the standard operating procedures (SOP) for the disposal of N-Acetyl-L-valine (15N) . As a stable isotope-labeled compound, this material presents unique identification challenges but generally low to...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the standard operating procedures (SOP) for the disposal of N-Acetyl-L-valine (15N) . As a stable isotope-labeled compound, this material presents unique identification challenges but generally low toxicological hazards.
Part 1: Executive Safety Assessment
Substance Identity: L-Valine, N-acetyl- (15N labeled)
CAS Number (Unlabeled Parent): 96-81-1 (N-Acetyl-L-valine)
Radioactivity Status:NON-RADIOACTIVE .[1]
RCRA Waste Status: Non-regulated (unless mixed with hazardous solvents).
Critical Safety Distinction: Stable vs. Radioactive
The most common error in handling 15N-labeled compounds is confusing them with radioisotopes (like 13N).
15N (Nitrogen-15): A stable, naturally occurring isotope. It does not decay or emit radiation. It requires no shielding, Geiger counters, or NRC-regulated radioactive waste protocols.[1]
Disposal Classification: Chemical Waste (or Biological Waste if used in cell culture).
Part 2: Disposal Decision Matrix
The following decision tree guides you to the correct disposal stream based on the physical state and experimental context of the material.
Figure 1: Decision logic for determining the appropriate waste stream for N-Acetyl-L-valine (15N) based on experimental context.
Hazard Checkbox: Check "None" or "Irritant" (if dust inhalation is a concern).
Procedure:
Transfer solid material directly into the container.
Do not mix with incompatible oxidizers (though N-acetyl-L-valine is stable, waste segregation is best practice).[1]
Seal tightly and request EHS pickup.
Protocol B: Aqueous Solutions (Buffers/Stock)
Applicability: Leftover NMR samples in D₂O, stock solutions in water.
Option 1: Sanitary Sewer (Drain) Disposal
Prerequisite: Many institutions allow drain disposal for dilute solutions of naturally occurring amino acid derivatives. Consult your specific EHS "Drain Disposal List."
Procedure: Flush with 20 volumes of tap water.
Option 2: Absorption (Preferred for <50 mL)
Pour the solution onto absorbent pads or vermiculite in a solid waste container.
Dispose of as Solid Waste (Protocol A) . This avoids the regulatory complexity of liquid waste management.
Protocol C: Organic Solvent Mixtures
Applicability: Reaction mixtures or HPLC waste containing Methanol, Acetonitrile, or DMSO.
Segregation: Determine if the solvent is Halogenated (e.g., DCM, Chloroform) or Non-Halogenated (e.g., Methanol, Acetone).
Collection: Pour into the corresponding solvent waste carboy.
Labeling:
List the solvent as the primary constituent (e.g., "99% Methanol").
List "Trace N-Acetyl-L-valine (15N)" as a contaminant.[1]
Note: The hazard profile is dictated by the solvent, not the amino acid.
Protocol D: Biological Waste
Applicability: Cell culture media (DMEM/RPMI) supplemented with 15N-Valine for metabolic labeling.
Classification: If the media has been in contact with cells (human, mammalian, bacterial), it is Biohazardous Waste .
Procedure:
Add bleach (final concentration 10%) to liquid media and let stand for 20 minutes, OR[1]
Collect in biohazard bags/containers for autoclaving.
Once deactivated/autoclaved, it can often be poured down the drain (liquids) or treated as municipal trash (solids), depending on local biosafety levels (BSL-1 vs BSL-2).
Part 4: Regulatory & Technical Reference
Chemical Safety Data Summary
Parameter
Data
Source
GHS Classification
Not Classified (Non-Hazardous)
Signal Word
None
Toxicity
No acute toxicity data; standard hygiene applies.[1][2][3][4][5]
Ecological
Biodegradable; not expected to bioaccumulate.[1][6]
Why 15N is Not Radioactive
Researchers often ask if they need to log this chemical in their Radioisotope Inventory. The answer is NO .[4]
Mechanism: 15N has 7 protons and 8 neutrons. This configuration is energetically stable.
Verification: Unlike 14C or 3H (tritium), 15N is a "Stable Isotope." It is detected via Mass Spectrometry (mass shift) or NMR (magnetic spin), not via radioactive decay counting [1].
Incompatibility & Storage
Storage: Store at Room Temperature (pure powder). If in solution, store at -20°C to prevent bacterial growth (bacteria will consume the valine).
Incompatibilities: Strong oxidizing agents.
References
Amerigo Scientific. (n.d.). Stable Isotope-labeled Compounds. Retrieved from
Sigma-Aldrich. (2025). Safety Data Sheet: L-Valine. Retrieved from
Fisher Scientific. (2024). Safety Data Sheet: N-Acetyl-L-valine. Retrieved from
University of Wisconsin-Madison. (n.d.). Disposal of Used/Unwanted Chemicals. Retrieved from
US EPA. (n.d.). Hazardous Waste Listings (RCRA). Retrieved from